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  • Product: Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
  • CAS: 18020-59-2

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Introduction to the Molecular Architecture Methyl 3-hydroxy-2-methylene-3-phenylpropionate (IUPAC: Methyl 2-(hydroxy(phenyl)methyl)acrylate) is a densely functionalized, highly versatile organic building block[1]. With t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Architecture

Methyl 3-hydroxy-2-methylene-3-phenylpropionate (IUPAC: Methyl 2-(hydroxy(phenyl)methyl)acrylate) is a densely functionalized, highly versatile organic building block[1]. With the Chemical Abstracts Service (CAS) registry number 18020-59-2, this compound represents the quintessential product of the Morita-Baylis-Hillman (MBH) reaction[1].

From a structural perspective, the molecule (C₁₁H₁₂O₃) is characterized by a unique trifunctional architecture. It contains:

  • A Methyl Ester Group : Acts as an electron-withdrawing group (EWG), polarizing the adjacent alkene and serving as a handle for future saponification or amidation.

  • A Terminal Alkene (Methylene Group) : Functions as a potent Michael acceptor for conjugate addition reactions.

  • A Benzylic Alcohol : Provides a nucleophilic handle or, upon derivatization (e.g., mesylation or acetylation), an excellent leaving group for Sₙ2' allylic substitutions[2].

This specific spatial arrangement of functional groups makes the compound an invaluable intermediate in the synthesis of complex heterocycles, indane derivatives, and pharmaceutical agents, including renin inhibitors[2][3].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 18020-59-2
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in CHCl₃, EtOAc, Methanol; Insoluble in H₂O

Mechanistic Causality: The Morita-Baylis-Hillman (MBH) Reaction

The synthesis of Methyl 3-hydroxy-2-methylene-3-phenylpropionate is achieved via the atom-economical MBH reaction, coupling benzaldehyde and methyl acrylate[4]. This reaction is canonically catalyzed by a tertiary amine, most commonly DABCO (1,4-diazabicyclo[2.2.2]octane) or methanolic trimethylamine[4].

The Causality of the Catalytic Cycle

The selection of DABCO is not arbitrary; its bicyclic structure exposes the nitrogen lone pairs, making it a highly nucleophilic but sterically unhindered catalyst.

  • Initiation : DABCO undergoes conjugate addition to the electron-deficient terminal alkene of methyl acrylate. This generates a zwitterionic enolate intermediate.

  • C-C Bond Formation : The newly formed enolate is highly nucleophilic at the α-position and attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Proton Transfer & Elimination : An intramolecular proton shift occurs from the α-position to the newly formed alkoxide. Subsequent elimination of the DABCO catalyst restores the alkene, yielding the final adduct and regenerating the catalyst.

MBH_Mechanism A Methyl Acrylate (Michael Acceptor) C Zwitterionic Enolate Intermediate A->C Nucleophilic Attack B DABCO Catalyst (Nucleophile) B->C E Aldol-type Adduct (Alkoxide) C->E Addition to Aldehyde D Benzaldehyde (Electrophile) D->E F Proton Transfer & Elimination E->F Intramolecular Proton Shift F->B Recycle G Methyl 3-Hydroxy-2-methylene -3-phenylpropionate F->G Catalyst Release

Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction forming the target adduct.

Table 2: Catalyst Optimization Data

While DABCO is standard, alternative catalysts significantly alter reaction kinetics. Methanolic trimethylamine has been shown to accelerate the reaction due to reduced steric bulk and solvent-assisted proton transfer[4].

Catalyst SystemSolventTemp (°C)TimeYield (%)Causality / Note
DABCO (0.2 eq)Neat3560 h75-80Standard baseline; slow kinetics due to proton transfer rate-limiting step.
NMe₃ (25% w/w)Methanol255 days86Methanol facilitates the proton-transfer step via H-bonding[4].

Spectroscopic Characterization

To ensure structural integrity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The ¹H NMR spectrum of Methyl 3-hydroxy-2-methylene-3-phenylpropionate in CDCl₃ provides distinct, self-validating signals. The presence of two separate vinylic proton singlets confirms the terminal methylene group, while the benzylic proton shifts downfield due to the adjacent hydroxyl and phenyl groups.

Table 3: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Significance
~3.70Singlet (s)3H-OCH₃Confirms the intact methyl ester.
~5.55Singlet (s)1H-CH(OH)-Benzylic proton; diagnostic of successful aldehyde addition.
~5.83Singlet (s)1H=CHₐ (trans to ester)Vinylic proton; confirms preservation of the alkene.
~6.33Singlet (s)1H=CHb (cis to ester)Vinylic proton; deshielded by the ester carbonyl.
~7.25 - 7.40Multiplet (m)5HAr-HPhenyl ring protons.
~3.10Broad Singlet (br s)1H-OHHydroxyl proton (exchangeable with D₂O).

Self-Validating Experimental Protocol: Synthesis & Isolation

As a Senior Application Scientist, it is critical to design workflows that are not merely procedural, but self-validating. The following protocol utilizes built-in verification gates to ensure high-fidelity synthesis[3].

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Reagent Charging : To a flame-dried round-bottom flask, add benzaldehyde (1.0 equivalent, e.g., 10 mmol) and methyl acrylate (1.5 equivalents, 15 mmol).

    • Causality: Methyl acrylate is used in excess to drive the equilibrium forward and compensate for any minor radical polymerization.

  • Catalyst Addition : Add DABCO (0.2 equivalents, 2 mmol).

  • Incubation : Stir the neat mixture at 35 °C for 48–60 hours.

Phase 2: In-Process Validation (Gate 1)

  • TLC Analysis : Spot the reaction mixture against pure benzaldehyde on silica gel plates (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Validation Requirement: The disappearance of the benzaldehyde spot (higher R_f) and the appearance of a new, UV-active spot (lower R_f due to the polar -OH group) confirms reaction progress.

Phase 3: Quenching and Workup

  • Dilution : Dilute the viscous mixture with Ethyl Acetate (50 mL).

  • Acid Wash : Wash the organic layer with 1M HCl (2 × 20 mL).

    • Causality: DABCO is a tertiary amine. The HCl protonates DABCO, rendering it highly water-soluble, thus quantitatively partitioning the catalyst into the aqueous waste stream.

  • Neutralization & Brine Wash : Wash with saturated NaHCO₃ (20 mL) to neutralize residual acid, followed by Brine (20 mL) to pre-dry the organic layer.

  • Drying : Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

Phase 4: Purification & Final Validation (Gate 2)

  • Chromatography : Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 9:1 to 4:1 Hexane/Ethyl Acetate).

  • NMR Verification : Submit the purified fraction for ¹H NMR.

    • Validation Requirement: Ensure the absence of an aldehyde proton peak at ~10.0 ppm, which would indicate unreacted starting material.

Workflow Step1 Reagent Mixing Benzaldehyde + Methyl Acrylate + DABCO Step2 Reaction Incubation Stir at 35°C for 48-60h Step1->Step2 Initiate Step3 Quenching & Extraction Wash with 1M HCl, NaHCO3, Brine Step2->Step3 TLC Confirmation Step4 Drying & Concentration Anhydrous Na2SO4, Rotovap Step3->Step4 Organic Phase Step5 Purification Silica Gel Column (Hexane:EtOAc) Step4->Step5 Crude Oil Step6 Validation 1H/13C NMR, HRMS Step5->Step6 Pure Fractions

Caption: Step-by-step self-validating experimental workflow for the synthesis of the MBH adduct.

Applications in Drug Development

The strategic value of Methyl 3-hydroxy-2-methylene-3-phenylpropionate lies in its downstream derivatization.

  • Intramolecular Friedel-Crafts Reactions : By treating derivatives of this adduct with Lewis or Brønsted acids (e.g., H₂SO₄), researchers can trigger intramolecular cyclizations to synthesize highly functionalized indene and indane frameworks, which are core scaffolds in numerous neuroactive drugs[2].

  • Renin Inhibitors : The compound has been explicitly utilized in the pharmaceutical industry as an advanced intermediate for the synthesis of peptidomimetic renin inhibitors, which are critical in managing hypertension and cardiovascular diseases[3]. The allylic alcohol moiety allows for stereoselective functionalization required to mimic the transition state of peptide bond cleavage by the renin enzyme.

References

  • Semantic Scholar. "Methanolic trimethylamine mediated Baylis−Hillman reaction". ARKIVOC. Available at:[Link]

  • Google Patents. "US5332742A - Renin inhibitors". United States Patent and Trademark Office.

Sources

Exploratory

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate CAS registry number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate, a vers...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate, a versatile building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and its burgeoning applications in the field of drug discovery and development. This document is intended to be a practical resource, blending established scientific principles with actionable experimental insights.

Core Compound Identification

Table 1: Key Identifiers for Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

IdentifierValue
Chemical Name Methyl 3-hydroxy-2-methylene-3-phenylpropionate
Systematic Name methyl 2-(hydroxy(phenyl)methyl)acrylate
CAS Registry Number 18020-59-2[1][2]
Molecular Formula C₁₁H₁₂O₃[2][3]
Molecular Weight 192.21 g/mol [2][3]

Introduction to a Key Synthetic Intermediate

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate is a prominent member of the class of molecules known as Morita-Baylis-Hillman (MBH) adducts. The MBH reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[4] The resulting product, in this case, Methyl 3-Hydroxy-2-methylene-3-phenylpropionate, is a densely functionalized molecule featuring a hydroxyl group, an ester, and a reactive methylene group, all in a strategic arrangement that lends itself to a wide array of subsequent chemical transformations.

The unique structural features of this compound make it a highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to serve as a versatile scaffold for the introduction of diverse functionalities, enabling the construction of novel molecular architectures with potential therapeutic applications.

The Morita-Baylis-Hillman Reaction: Synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

The synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate is a classic example of the Morita-Baylis-Hillman reaction. This reaction involves the coupling of benzaldehyde (the electrophile) and methyl acrylate (the activated alkene) in the presence of a tertiary amine catalyst, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]

Reaction Mechanism

The mechanism of the Baylis-Hillman reaction is well-established and proceeds through a series of key steps:

  • Michael Addition: The tertiary amine catalyst (e.g., DABCO) undergoes a Michael addition to the activated alkene (methyl acrylate) to form a zwitterionic enolate intermediate.

  • Aldol-type Addition: This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (benzaldehyde).

  • Proton Transfer and Catalyst Elimination: A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final product, Methyl 3-Hydroxy-2-methylene-3-phenylpropionate.

The rate-determining step is generally considered to be the second-order reaction with respect to the aldehyde.[6]

Baylis_Hillman_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Benzaldehyde Benzaldehyde AldolAdduct Aldol Adduct Benzaldehyde->AldolAdduct + Zwitterion (Aldol Addition) MethylAcrylate Methyl Acrylate Zwitterion Zwitterionic Enolate MethylAcrylate->Zwitterion + DABCO (Michael Addition) DABCO DABCO (Catalyst) Zwitterion->AldolAdduct Product Methyl 3-Hydroxy-2-methylene-3-phenylpropionate AldolAdduct->Product Proton Transfer & Catalyst Elimination

Caption: Mechanism of the Morita-Baylis-Hillman Reaction.

Experimental Protocol: Synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

The following is a representative experimental protocol for the synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate. It is crucial to note that reaction times for the Baylis-Hillman reaction can be lengthy, often requiring several days to weeks for completion, especially with less reactive substrates.[6]

Materials:

  • Benzaldehyde

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 equivalent), methyl acrylate (1.5 to 2 equivalents), and DABCO (0.1 to 0.3 equivalents). The reaction can often be run neat (without solvent).

  • Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be prepared for extended reaction times.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the DABCO catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-Hydroxy-2-methylene-3-phenylpropionate.

Applications in Drug Development and Medicinal Chemistry

The strategic placement of multiple functional groups in Methyl 3-Hydroxy-2-methylene-3-phenylpropionate makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules.

Antimicrobial Potential

Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have demonstrated significant in vitro antibacterial and antifungal activities.[7] The ease of synthesis from readily available starting materials makes these compounds attractive leads for the development of new antimicrobial agents, an area of critical importance in the face of growing antibiotic resistance.

Versatile Synthetic Intermediate

Beyond its intrinsic biological activities, Methyl 3-Hydroxy-2-methylene-3-phenylpropionate serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its functional groups can be selectively manipulated to introduce a wide range of substituents and to construct various heterocyclic and carbocyclic scaffolds. For instance, related compounds are used in the synthesis of intermediates for widely prescribed medications.

Applications cluster_core Core Compound cluster_applications Applications in Drug Development Core Methyl 3-Hydroxy-2-methylene-3-phenylpropionate Antimicrobial Antimicrobial Agents Core->Antimicrobial as a lead compound Intermediates Pharmaceutical Intermediates Core->Intermediates as a starting material Scaffolds Novel Molecular Scaffolds Core->Scaffolds for further elaboration

Caption: Applications in Drug Development.

Spectroscopic Data

While a publicly available, experimentally verified high-resolution spectrum for CAS number 18020-59-2 is not readily found in the initial search results, predicted spectra and data for closely related analogs provide valuable information for characterization. For a definitive analysis, it is recommended to acquire experimental data on a synthesized and purified sample.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methylene group, a singlet for the methoxy group of the ester, a signal for the benzylic proton, and multiplets for the aromatic protons of the phenyl group. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the double bond, the carbon bearing the hydroxyl group, the methoxy carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester, a broad band for the O-H stretch of the hydroxyl group, and characteristic peaks for the C=C double bond and the aromatic ring.

Safety and Handling

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Handle with care as a potentially hazardous substance.

For detailed safety information, it is imperative to consult a comprehensive and verified Safety Data Sheet from a reputable supplier upon sourcing the compound.

Conclusion

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate is a synthetically valuable compound with significant potential in organic synthesis and drug discovery. Its straightforward preparation via the Morita-Baylis-Hillman reaction and the versatility of its functional groups make it an attractive building block for the creation of complex and biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their endeavors to leverage this important chemical entity.

References

  • MilliporeSigma. methyl 2-(hydroxy(phenyl)methyl)acrylate. [Link]

  • PubChem. Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

  • PubChem. Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate. [Link]

  • National Institutes of Health. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. [Link]

  • PrepChem. Synthesis of methyl 3-phenylpropionate. [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

  • ResearchGate. Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24. [Link]

  • ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]

  • ACS Publications. Efficient Baylis−Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium. [Link]

  • NextSDS. (2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoic acid. [Link]

  • Chemical Synthesis Database. methyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]

  • ResearchGate. Scheme 8 The Baylis-Hillman reaction of methyl acrylate with benzaldehyde in a FBS. [Link]

  • University of California, Irvine. 1H NMR Spectrum - C13H18O2. [Link]

  • Wikipedia. Baylis–Hillman reaction. [Link]

  • Comptes Rendus de l'Académie des Sciences. Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. [Link]

  • NextSDS. Methyl 3-hydroxy-2,2-diMethyl-3-phenylpropanoate. [Link]

  • Semantic Scholar. Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. [Link]

  • ResearchGate. Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. [Link]

  • SpectraBase. Methyl 3-hydroxy-2-methylene-3-(6-methyl-2-pyridyl)propionate. [Link]

  • ChemAnalyst. Applications of 3-Hydroxy-N-methyl-3-phenyl-propylamine in Chemical Industries. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Allylic Amination of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate (MBH Adduct)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Strategies for Regioselective and Enantioselective Synthesis of α-Methylene-β-Amino Acid Derivatives Executive Summary & Che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Strategies for Regioselective and Enantioselective Synthesis of α-Methylene-β-Amino Acid Derivatives

Executive Summary & Chemical Rationale

Methyl 3-hydroxy-2-methylene-3-phenylpropionate (the Morita–Baylis–Hillman adduct of benzaldehyde and methyl acrylate) is a highly versatile, densely functionalized building block. It features an allylic alcohol, a Michael acceptor, and an aromatic ring. The conversion of this MBH adduct into α-methylene-β-amino esters via allylic amination is a critical transformation in pharmaceutical development, providing direct access to chiral β-amino acid derivatives, β-lactam precursors, and functionalized heterocycles[1].

Because the native hydroxyl group is a poor leaving group, the adduct must first be activated—typically as an acetate or carbonate[2]. Once activated, the amination is driven by either transition-metal catalysis (e.g., Palladium) or organocatalysis (e.g., tertiary phosphines)[3]. The primary synthetic challenge is controlling regioselectivity (α- vs. γ-substitution) and enantioselectivity, which requires precise matching of the catalytic system, leaving group, and nucleophile.

Mechanistic Pathways & Causality

The regiocontrol of the amination reaction diverges based on the chosen catalytic manifold:

  • Organocatalytic Pathway (Phosphine-Catalyzed): Tertiary phosphines (such as PPh₃) attack the γ-position (terminal methylene) via an S_N2' mechanism, displacing the acetate leaving group to generate a phosphonium enolate intermediate. The amine nucleophile then attacks the α-position in a second S_N2' step. This tandem S_N2'-S_N2' sequence guarantees strict α-regioselectivity[2]. The success of this pathway relies heavily on the Δ pKa between the conjugate acid of the leaving group and the pronucleophile, which facilitates the formation of a reactive electrophile-nucleophile ion pair[2].

  • Transition-Metal Pathway (Palladium-Catalyzed): Palladium(0) undergoes oxidative addition into the allylic C–O bond to form a transient π -allyl palladium complex[4]. The regioselectivity and enantioselectivity of the subsequent nucleophilic attack are dictated by the ligand. Chiral ligands like DIAPHOX[1] or spiroketal-based diphosphines (SKP)[5] create a chiral pocket that guides the amine to attack the α-position exclusively, avoiding the less sterically hindered but electronically less favored γ-position.

MBH_Amination A MBH Adduct (Methyl 3-hydroxy-2-methylene -3-phenylpropionate) B Activation (Ac2O or ClCO2Me) A->B Pyridine / DMAP C Activated MBH (Acetate or Carbonate) B->C D1 Pd(0) Catalysis π-Allyl Palladium Complex C->D1 Pd2(dba)3 / Chiral Ligand D2 Phosphine Catalysis Phosphonium Enolate (SN2') C->D2 PPh3 or Chiral Phosphine E α-Regioselective Amination (β-Amino-α-methylene ester) D1->E Amine Nucleophile (e.g., Aniline, Phthalimide) D2->E Tandem SN2'-SN2' (e.g., 4,5-Dichlorophthalimide)

Mechanistic divergence of MBH adduct allylic amination via Pd-catalysis and organocatalysis.

Quantitative Data: System Selection

Selecting the correct catalytic system is paramount for achieving the desired yield and stereocontrol. The table below summarizes benchmark data for the allylic amination of methyl 3-hydroxy-2-methylene-3-phenylpropionate derivatives.

Catalytic SystemLeaving GroupNucleophileRegioselectivityEnantiomeric Excess (ee)Reference
Pd₂(dba)₃ / SKP Ligand CarbonateAromatic AminesExclusive αUp to 99%[Spiroketal-Based Diphosphine Ligands...][5]
Pd₂(dba)₃ / DIAPHOX CarbonatePhthalimideExclusive αUp to 99%[Pd-Catalyzed Asymmetric Allylic Amination...][1]
PPh₃ (20 mol%) Acetate4,5-DichlorophthalimideExclusive αN/A (Racemic)[Phosphine-Catalyzed Regiospecific...][2]
(R)-Cl-MeO-BIPHEP Acetate4,5-DichlorophthalimideExclusive α56%[Phosphine-Catalyzed Regiospecific...][2]

Experimental Protocols

Protocol A: Preparation of the Activated MBH Acetate

Causality: The native hydroxyl group must be converted to an acetate to lower the activation energy for the subsequent S_N2' displacement or oxidative addition.

  • Setup: Dissolve methyl 3-hydroxy-2-methylene-3-phenylpropionate (10.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under an argon atmosphere.

  • Catalysis & Buffering: Add pyridine (15.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Reasoning: DMAP acts as a nucleophilic catalyst to accelerate the acetylation, while pyridine neutralizes the generated acetic acid, preventing the degradation of the Michael acceptor.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (12.0 mmol) dropwise over 10 minutes.

  • Completion & Workup: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting material is fully consumed. Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield methyl 3-acetoxy-2-methylene-3-phenylpropionate.

Protocol B: Phosphine-Catalyzed Regiospecific Allylic Amination

Causality: Utilizing a tertiary phosphine drives the reaction through the tandem S_N2'-S_N2' mechanism. 4,5-Dichlorophthalimide is specifically chosen because its pKa perfectly matches the basicity of the acetate leaving group, facilitating the crucial electrophile-nucleophile ion pair required for high yields[2].

  • Reagent Mixing: In a flame-dried Schlenk flask, dissolve the MBH acetate (1.0 mmol) and 4,5-dichlorophthalimide (1.2 mmol) in anhydrous THF (5 mL).

  • Catalyst Addition: Add Triphenylphosphine (PPh₃) (0.2 mmol, 20 mol%) in one portion.

  • Reaction: Stir the mixture at ambient temperature under an argon atmosphere for 12–24 hours. Monitor via TLC until the acetate is completely consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution: EtOAc/Hexane) to isolate the pure α-allylic amine.

Protocol C: Palladium-Catalyzed Asymmetric Allylic Amination

Causality: The Pd(0) catalyst forms the active π -allyl complex. The chiral ligand provides a stereochemical pocket that dictates the face of nucleophilic attack, yielding high enantioselectivity[1],[5]. N,O-bis(trimethylsilyl)acetamide (BSA) is utilized to deprotonate the nucleophile without introducing a hard, coordinating counterion (like Na⁺ or K⁺) that could poison the Pd catalyst[1].

  • Pre-catalyst Formation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), the chosen chiral ligand (e.g., DIAPHOX or SKP, 5.0 mol%), and anhydrous CH₂Cl₂ (2 mL). Stir for 30 minutes at room temperature to pre-form the active Pd-ligand complex.

  • Substrate Addition: Add the MBH carbonate derivative (1.0 mmol) and the amine nucleophile (e.g., aniline or phthalimide, 1.2 mmol) to the vial.

  • Nucleophile Activation: Add BSA (1.2 mmol) via microsyringe. If using phthalimide, add a catalytic amount of KOAc (2.0 mol%) to initiate the silylation of the nucleophile.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Purification: Dilute the mixture with Et₂O (5 mL) and filter through a short pad of Celite to remove the palladium residues. Concentrate the filtrate and purify via flash chromatography to afford the highly enantioenriched α-methylene-β-amino ester.

References

  • Pd-Catalyzed Asymmetric Allylic Amination of Morita−Baylis−Hillman Adduct Derivatives Using Chiral Diaminophosphine Oxides: DIAPHOXs Organic Letters - ACS Publications[Link]

  • Palladium-Catalyzed Arylic/Allylic Aminations: Permutable Domino Sequences for the Synthesis of Dihydroquinolines from Morita–Baylis–Hillman Adducts Organic Letters - ACS Publications[Link]

  • Phosphine-Catalyzed Regiospecific Allylic Amination and Dynamic Kinetic Resolution of Morita−Baylis−Hillman Acetates Organic Letters - ACS Publications[Link]

  • Organocatalytic asymmetric transformations of modified Morita–Baylis–Hillman adducts Chemical Society Reviews (RSC Publishing)[Link]

  • Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman Adducts: Exceptionally High Efficiency and New Mechanism Journal of the American Chemical Society[Link]

Sources

Application

Biocatalytic approaches to synthesize Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

An in-depth technical guide and protocol for the biocatalytic synthesis and resolution of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate. Introduction & Rationale Methyl 3-hydroxy-2-methylene-3-phenylpropionate is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the biocatalytic synthesis and resolution of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate.

Introduction & Rationale

Methyl 3-hydroxy-2-methylene-3-phenylpropionate is a highly functionalized allylic alcohol representing a classic Morita-Baylis-Hillman (MBH) adduct. It serves as a critical chiral building block in medicinal chemistry, most notably as an intermediate in the synthesis of peptidomimetic renin inhibitors for hypertension management.

Traditional chemical syntheses of this adduct rely on the coupling of benzaldehyde and methyl acrylate using small-molecule Lewis bases (e.g., DABCO or DMAP). However, these conventional methods are plagued by inherently low reaction rates, thermodynamic reversibility, and poor enantioselectivity[1]. To overcome these limitations, the field has pivoted toward biocatalysis . Biocatalytic approaches offer two distinct, highly selective pathways:

  • Direct Asymmetric C-C Bond Formation: Utilizing engineered de novo enzymes or promiscuous proteins to catalyze the bimolecular MBH coupling.

  • Enzymatic Kinetic Resolution (EKR): Utilizing lipases to resolve racemic MBH adducts via highly enantioselective transesterification[2].

Pathway A: Direct Biocatalytic MBH C-C Bond Formation

Mechanistic Causality

The MBH reaction is mechanistically demanding, requiring a nucleophile to activate the alkene (methyl acrylate) and hydrogen-bond donors to stabilize the resulting zwitterionic enolate and subsequent oxyanion intermediates[3]. While natural enzymes rarely catalyze this specific bimolecular coupling, computational enzyme design paired with directed evolution has yielded engineered biocatalysts (e.g., the BH32 variants) capable of this transformation.

These engineered enzymes operate via a sophisticated catalytic dyad: a His23 residue acts as the primary nucleophile to attack the activated alkene, while a conformationally flexible Arg124 residue shuttles between states to stabilize the multiple oxyanion intermediates formed during the aldol-type addition to benzaldehyde[3][4]. Furthermore, running these biocatalytic reactions in microflow systems with co-catalysts (like nicotinamide) drastically improves mass transfer, reducing reaction times from days to minutes[5].

MBH_Mechanism Alkene Methyl Acrylate (Activated Alkene) Enolate Zwitterionic Enolate Intermediate Alkene->Enolate Nucleophilic Attack Enzyme His23 Nucleophile (Engineered Active Site) Enzyme->Enolate Oxyanion Oxyanion Intermediate (Stabilized by Arg124) Enolate->Oxyanion Aldol Addition Aldehyde Benzaldehyde (Electrophile) Aldehyde->Oxyanion Product Methyl 3-Hydroxy-2- methylene-3-phenylpropionate Oxyanion->Product Proton Transfer & Catalyst Release

Fig 1: Mechanism of biocatalytic Morita-Baylis-Hillman reaction via engineered His/Arg dyad.

Protocol 1: Micro-Scale Direct Biocatalytic Synthesis

This protocol utilizes an engineered biocatalyst framework in a controlled buffer system to drive the C-C bond formation.

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4. Introduce 3% (v/v) acetonitrile (MeCN) as a co-solvent to enhance the solubility of the hydrophobic substrates (benzaldehyde and methyl acrylate) without denaturing the protein.

  • Substrate Addition: To a 2.0 mL glass vial, add methyl acrylate to a final concentration of 25 mM and benzaldehyde to a final concentration of 2 mM. Causality: The excess of the activated alkene drives the equilibrium forward and compensates for its lower reactivity.

  • Biocatalyst Introduction: Add the purified engineered enzyme (e.g., BH32.14 variant) to a final concentration of 10–50 µM.

  • Incubation: Seal the vial and incubate at 25 °C with constant orbital shaking at 800 rpm for 22 hours.

  • Self-Validating Control: Simultaneously run a negative control vial containing the substrates and buffer, but lacking the enzyme.

  • Extraction & Validation: Quench the reaction by adding 500 µL of ethyl acetate. Vortex and centrifuge to separate the phases. Analyze the organic layer via chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: The presence of the product peak in the enzyme-catalyzed vial, absent in the negative control, confirms true biocatalytic C-C bond formation rather than background chemical autoxidation.

Pathway B: Enzymatic Kinetic Resolution (EKR) via Lipases

Mechanistic Causality

Because direct asymmetric MBH reactions are still evolving in their substrate scope, Enzymatic Kinetic Resolution (EKR) remains the most robust, preparative-scale method for obtaining enantiopure methyl 3-hydroxy-2-methylene-3-phenylpropionate[6][7].

In this pathway, a racemic mixture of the MBH adduct is subjected to lipase-catalyzed transesterification. Enzymes such as Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) or Pseudomonas cepacia Lipase (PCL) possess highly defined hydrophobic pockets that selectively accommodate the (R)-enantiomer of the bulky aromatic secondary alcohol[2][6]. Vinyl acetate is utilized as the acyl donor; this is a critical experimental choice because the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This tautomerization renders the acylation thermodynamically irreversible, preventing the reverse hydrolysis reaction and ensuring maximum enantiomeric excess (ee)[2].

EKR_Workflow Racemic Racemic MBH Adduct (±)-Methyl 3-Hydroxy-2-methylene-3-phenylpropionate Lipase Lipase (CAL-B or PCL) + Vinyl Acetate (Acyl Donor) in 2-MeTHF Racemic->Lipase R_Acetate (R)-Acetate Derivative (Acylated, Fast Enantiomer) Lipase->R_Acetate Enantioselective Acylation S_Alcohol (S)-Alcohol (Unreacted, Slow Enantiomer) Lipase->S_Alcohol No Reaction

Fig 2: Lipase-catalyzed enzymatic kinetic resolution (EKR) of racemic MBH adducts.

Protocol 2: Preparative-Scale EKR

This protocol isolates the enantiopure (S)-alcohol and (R)-acetate from the racemic MBH adduct.

Step-by-Step Methodology:

  • Solvent & Substrate Preparation: Dissolve 1.0 mmol of racemic methyl 3-hydroxy-2-methylene-3-phenylpropionate in 10 mL of 2-methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF is selected as a greener organic solvent that fully solubilizes the bulky aromatic adduct while maintaining the structural integrity and activity of the lipase, avoiding the substrate precipitation seen in purely aqueous buffers[2][6].

  • Acyl Donor Addition: Add 3.0 mmol (3 equivalents) of vinyl acetate to the solution.

  • Enzyme Addition: Introduce 50 mg of immobilized CAL-B (Novozym 435) or Amano Lipase AK.

  • Incubation & Monitoring (Critical Step): Stir the suspension at 30 °C. Monitor the reaction progression via 1 H-NMR by taking 50 µL aliquots. Compare the integration of the terminal vinylic protons of the newly formed acetate against the starting alcohol.

    • Validation Check: The reaction must be halted exactly when the integration ratio reaches 1:1 (representing 50% conversion). Halting precisely at this thermodynamic midpoint ensures an Enantiomeric Ratio (E) > 200, yielding the unreacted (S)-alcohol in >99% ee[6].

  • Termination & Purification: Filter the mixture to remove the immobilized enzyme (which can be washed with 2-MeTHF and recycled). Concentrate the filtrate under reduced pressure.

  • Separation: Separate the (R)-acetate and the enantiopure (S)-alcohol via silica gel flash chromatography using a hexane/ethyl acetate gradient.

Quantitative Data Summary

The following table summarizes the performance metrics of traditional chemical catalysis versus the two biocatalytic approaches for the synthesis/resolution of MBH adducts.

MethodologyCatalystReaction TimeConversion / YieldEnantioselectivity (ee)Key Advantage
Traditional Chemical [1]DABCO / DMAP3 to 7 days40% - 70%Racemic (0% ee)Low cost, simple setup
Direct Biocatalysis Engineered Enzyme (BH32.14)22 hours>80%Up to 90%Direct asymmetric C-C bond formation
Enzymatic Kinetic Resolution [2]Lipase (CAL-B / PCL)12 - 24 hours50% (Theoretical Max)>99% (for unreacted alcohol)Highest enantiomeric purity, scalable

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Welcome to the technical support center for the synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial chemical transformation. The synthesis, a classic example of the Morita-Baylis-Hillman (MBH) reaction, is known for its slow reaction rates and susceptibility to side reactions.[1][2] This resource provides in-depth, experience-based solutions to common experimental hurdles.

Section 1: Understanding the Core Challenge: The Morita-Baylis-Hillman Reaction

The synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate involves the carbon-carbon bond formation between an activated alkene (methyl acrylate) and an electrophile (benzaldehyde), catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[1][3] The reaction's primary drawback is its often sluggish nature, which provides ample opportunity for competing side reactions to occur, thereby reducing the yield of the desired product.[1][2]

The generally accepted mechanism involves several key steps:

  • Michael Addition: The catalyst (e.g., DABCO) adds to methyl acrylate to form a zwitterionic enolate.[4][5]

  • Aldol-type Addition: This enolate then attacks the carbonyl carbon of benzaldehyde.[4][5]

  • Proton Transfer & Elimination: A proton transfer, often the rate-determining step, followed by the elimination of the catalyst, yields the final product.[1][6]

Recent studies suggest the kinetics can be complex, with the reaction being second-order in relation to the aldehyde under certain conditions, highlighting the critical nature of the proton transfer step.[1][3][6] Understanding these mechanistic details is fundamental to effective troubleshooting.

Section 2: Troubleshooting Guide: A Systematic Approach to Yield Improvement

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing both the probable cause and a validated solution.

Problem 1: The reaction is extremely slow, stalls, or fails to initiate.

Potential Cause 1: Catalyst Inactivity DABCO is hygroscopic and can lose activity upon prolonged exposure to air. Phosphine catalysts are prone to oxidation.[2]

  • Solution: Use a freshly opened bottle of DABCO or purify it by sublimation. If using a phosphine catalyst, ensure it is handled under an inert atmosphere.

Potential Cause 2: Impure Starting Materials This is one of the most frequent and overlooked causes of low yield.

  • Benzaldehyde: Often contaminated with benzoic acid due to air oxidation. Benzoic acid will quench the basic catalyst, halting the reaction.

  • Methyl Acrylate: Can contain polymerization inhibitors (like hydroquinone) that may interfere with the reaction. It is also prone to polymerization.[7]

  • Solution:

    • Benzaldehyde Purification: Wash commercial benzaldehyde with a 5-10% aqueous sodium carbonate (Na₂CO₃) solution to remove benzoic acid, followed by a water wash, drying over anhydrous MgSO₄, and distillation under reduced pressure.

    • Methyl Acrylate Purification: Pass methyl acrylate through a short column of basic alumina to remove inhibitors immediately before use.

Potential Cause 3: Suboptimal Solvent or Concentration The reaction rate is highly sensitive to the solvent environment. While often performed neat (solvent-free), this can lead to high viscosity and poor mixing.[8] Aprotic solvents can be particularly slow.[1]

  • Solution: The use of protic solvents or additives is known to accelerate the reaction significantly.[9] This is because they can stabilize the zwitterionic intermediates through hydrogen bonding and facilitate the crucial proton transfer step.[9][10]

    • Consider using a mixture of an organic solvent and water (e.g., 1:1 dioxane/water or THF/water).[11][12]

    • Even running the reaction neat in the presence of a small amount of an alcohol like methanol or octanol can dramatically increase the rate.[3]

Problem 2: The yield is low, but starting materials are consumed, indicating byproduct formation.

Potential Cause 1: Polymerization of Methyl Acrylate The activated nature of methyl acrylate makes it susceptible to self-polymerization, especially under basic conditions or upon prolonged reaction times.[7]

  • Solution:

    • Add the methyl acrylate slowly to the reaction mixture.[7]

    • Avoid excessively high temperatures. While gentle heating can sometimes accelerate the desired reaction, it can also promote polymerization.

    • Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent radical initiators from forming.[7]

Potential Cause 2: Formation of Michael Adduct Dimer In some cases, the zwitterionic enolate intermediate can react with a second molecule of methyl acrylate instead of the aldehyde, leading to dimer byproducts. This is more common with highly reactive vinyl ketones but can occur with acrylates.[13][14]

  • Solution: Maintain a slight excess of the aldehyde relative to the acrylate to favor the desired reaction pathway. A 1.2:1 to 1.5:1 ratio of aldehyde to acrylate can be beneficial.

Potential Cause 3: Formation of Bis-Adducts The product itself contains a hydroxyl group and an activated double bond, making it potentially reactive towards further additions.

  • Solution: Monitor the reaction closely by TLC and stop it once the starting materials are consumed to prevent the accumulation of secondary products. Do not let the reaction run for an unnecessarily long time.

Section 3: Advanced Optimization Protocols & Data

For scientists aiming to maximize yield and purity, a systematic optimization approach is recommended.

Protocol A: Rigorous Purification of Benzaldehyde
  • Place 50 mL of commercial benzaldehyde into a 250 mL separatory funnel.

  • Add 50 mL of a 10% aqueous sodium carbonate (Na₂CO₃) solution. Shake vigorously for 2-3 minutes. Vent the funnel frequently to release CO₂ gas.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with another 50 mL of Na₂CO₃ solution.

  • Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

  • Drain the benzaldehyde into a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter or decant the dried liquid and purify by distillation under reduced pressure.

Table 1: Comparison of Common Catalysts & Conditions
CatalystTypical Loading (mol%)Solvent SystemRelative RateCommon Issues
DABCO 10 - 30Neat, THF, or THF/H₂OModerateStandard catalyst, but can be slow.[1][3]
DBU 10 - 20THF, AcetonitrileFastMore basic, can promote more side reactions.[15]
3-Hydroxyquinuclidine 10 - 30Water, MethanolVery FastExcellent catalyst, especially in protic media.[9][13]
PMe₃ / PBu₃ 10 - 20DichloromethaneVery FastHighly active but air-sensitive and toxic.[16]
Protocol B: General High-Yield Synthesis

This protocol incorporates best practices for maximizing yield.

  • To a round-bottom flask under a nitrogen atmosphere, add freshly purified benzaldehyde (1.0 eq).

  • Add the chosen solvent (e.g., a 1:1 mixture of THF and water, 2 M concentration relative to the aldehyde).

  • Add methyl acrylate (1.2 eq), freshly passed through basic alumina.

  • Begin vigorous stirring and add 3-hydroxyquinuclidine (0.2 eq).

  • Stir the reaction at room temperature, monitoring progress by Thin Layer Chromatography (TLC) using a 20-30% ethyl acetate/hexanes eluent.

  • Upon completion (typically 12-48 hours), dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove the amine catalyst), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Visualizing the Workflow

A logical workflow is critical for efficient troubleshooting. The following diagram outlines a decision-making process for addressing low reaction yields.

TroubleshootingWorkflow start Low Yield of Desired Product check_sm Check TLC: Starting Materials (SM) Present? start->check_sm check_byproducts Check TLC/NMR: Significant Byproducts Present? check_sm->check_byproducts No stalled_reaction Problem: Reaction Stalled/Slow check_sm->stalled_reaction Yes side_reactions Problem: Competing Side Reactions check_byproducts->side_reactions Yes complex_mixture Problem: Complex Mixture/ Decomposition check_byproducts->complex_mixture No solution_stalled1 Action: Verify Catalyst Activity (Use fresh/sublimed DABCO) stalled_reaction->solution_stalled1 solution_stalled2 Action: Purify Starting Materials (Wash/distill benzaldehyde) stalled_reaction->solution_stalled2 solution_stalled3 Action: Change Solvent System (Add protic co-solvent like H₂O) stalled_reaction->solution_stalled3 solution_side1 Action: Adjust Stoichiometry (Slight excess of aldehyde) side_reactions->solution_side1 solution_side2 Action: Control Reaction Time (Stop reaction upon SM consumption) side_reactions->solution_side2 solution_side3 Action: Lower Temperature side_reactions->solution_side3

Caption: A troubleshooting decision tree for low-yield Baylis-Hillman reactions.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different acrylate?

    • Yes, but the reactivity changes. For example, tert-butyl acrylate is more sterically hindered and reacts much more slowly than methyl acrylate.[1] Acrylonitrile is generally more reactive.[13]

  • Q2: My reaction works, but the results are not reproducible. Why?

    • The most likely culprit is inconsistent purity of the benzaldehyde. The amount of benzoic acid impurity can vary significantly between bottles and over time, leading to variable catalyst quenching. Always use freshly purified aldehyde for maximum reproducibility.

  • Q3: Is it possible to accelerate the reaction without changing the solvent?

    • Yes. High pressure (up to 20 kbar) has been shown to dramatically accelerate sluggish Baylis-Hillman reactions.[1] Additionally, certain Lewis acids, such as La(OTf)₃, can act as co-catalysts to increase the reaction rate.[2]

  • Q4: How should I store the purified product?

    • Methyl 3-Hydroxy-2-methylene-3-phenylpropionate can be unstable over long periods, potentially undergoing dehydration or polymerization. It is best stored in a freezer under an inert atmosphere. For long-term storage, consider converting it to a more stable derivative, such as its acetate or silyl ether.

References

  • Vertex AI Search. (n.d.). Baylis-Hillman Reaction. Retrieved March 17, 2026.
  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved March 17, 2026.
  • Coelho, F., et al. (2011). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 16(11), 9347-9383.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Baylis-Hillman Reaction for Dolaproine Synthesis. Retrieved March 17, 2026.
  • Organic Chemistry Portal. (n.d.). Efficient Baylis-Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium. Retrieved March 17, 2026.
  • Tan, J.-N., et al. (2015). Biobased solvents for the Baylis-Hillman reaction of HMF. RSC Advances, 5(109), 89791-89798.
  • Aggarwal, V. K., & Harvey, J. N. (2007).
  • Aggarwal, V. K., et al. (2001). Metal- and Ligand-Accelerated Catalysis of the Baylis−Hillman Reaction. The Journal of Organic Chemistry, 66(10), 3429-3435.
  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved March 17, 2026.
  • de Souza, R. O. M. A., et al. (2003). The Morita–Baylis–Hillman reaction in aqueous–organic solvent system. Tetrahedron Letters, 44(30), 5689-5691.
  • Aggarwal, V. K., et al. (2002). Rate Acceleration of the Baylis−Hillman Reaction in Polar Solvents (Water and Formamide). Dominant Role of Hydrogen Bonding, Not Hydrophobic Effects, Is Implicated. The Journal of Organic Chemistry, 67(2), 510-514.
  • Robiette, R., et al. (2006). Baylis–Hillman reaction under solvent-free conditions — Remarkable rate acceleration and yield enhancement. Tetrahedron, 62(18), 4319-4325.
  • Li, Z., et al. (2015). Morita–Baylis–Hillman reaction in eutectic solvent under aqueous medium. RSC Advances, 5(10), 7359-7363.
  • Basavaiah, D., et al. (2003). Recent Advances in the Baylis—Hillman Reaction and Applications. Chemical Reviews, 103(3), 811-892.
  • Basavaiah, D., et al. (2003). Recent Advances in the Baylis−Hillman Reaction and Applications. Chemical Reviews, 103(3), 811-892.
  • Asian Journal of Organic & Medicinal Chemistry. (2017).
  • MDPI. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Retrieved March 17, 2026.
  • Yadav, V. K., & Singh, P. K. (2020).
  • PMC. (n.d.). Investigation of catalytic effect on carbon-carbon bond formation by Baylis-Hillman (BH) reaction between (2/3/4)-nitro-arylaldehyde and alkylacrylates and computational approaches through DFT functional. Retrieved March 17, 2026.
  • Grokipedia. (n.d.). Baylis–Hillman reaction. Retrieved March 17, 2026.
  • The Royal Society of Chemistry. (2011). The Chemistry of the Morita-Baylis-Hillman Reaction.
  • Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde. Retrieved March 17, 2026.
  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved March 17, 2026.
  • PMC. (n.d.). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. Retrieved March 17, 2026.
  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved March 17, 2026.
  • NIH. (n.d.). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)
  • BenchChem. (n.d.).
  • PrepChem.com. (n.d.).
  • ChemicalBook. (n.d.). METHYL (S)-(+)
  • PMC. (n.d.). Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes. Retrieved March 17, 2026.
  • Chemical Synthesis Database. (n.d.).
  • SciELO. (2011). Elucidation of the Complex Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone.
  • Denmark, S. (2007). The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. University of Illinois Urbana-Champaign.
  • The Morita-Baylis-Hillman Reaction. (2003). University of Minnesota.

Sources

Optimization

Technical Support Center: Temperature Optimization for the Crystallization of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Introduction: Methyl 3-hydroxy-2-methylene-3-phenylpropionate is a pivotal intermediate in pharmaceutical synthesis, where its purity, crystal form (polymorphism), and particle size distribution are critical determinants...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Methyl 3-hydroxy-2-methylene-3-phenylpropionate is a pivotal intermediate in pharmaceutical synthesis, where its purity, crystal form (polymorphism), and particle size distribution are critical determinants of downstream processability and final drug product efficacy. Controlled crystallization is the most effective unit operation to establish these attributes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization during the crystallization of this compound. We will move beyond simple protocols to explain the causal relationships behind each step, ensuring you can troubleshoot and optimize your process with confidence.

Part 1: Foundational Principles of Temperature Optimization

Successful crystallization is a delicate balance between thermodynamics (solubility) and kinetics (nucleation and growth). Temperature is the primary lever to control this balance.

1.1 The Role of Supersaturation and the Metastable Zone

Crystallization occurs when a solution is supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at a given temperature. The driving force for crystallization is the level of supersaturation.

  • Solubility Curve: Defines the equilibrium saturation point at various temperatures.

  • Metastable Zone (MSZ): A region below the solubility curve where the solution is supersaturated, but spontaneous nucleation (the birth of new crystals) is unlikely. Within the MSZ, existing crystals will grow, but new ones will not readily form.

  • Nucleation Zone: At a lower temperature (higher supersaturation), spontaneous primary nucleation occurs rapidly and is often uncontrolled.

The goal of temperature optimization is to operate primarily within the metastable zone to promote the growth of existing crystals (either from seeding or controlled primary nucleation) rather than uncontrolled, rapid nucleation. A simple rule of thumb is to introduce seeds about one-third of the way into the metastable zone to maximize the growth of the seed crystals.[1]

1.2 The Critical Impact of the Cooling Rate

The rate at which you cool the saturated solution directly influences the final crystal attributes.

  • Slow Cooling: A slow cooling rate is generally preferred as it helps maintain a low level of supersaturation.[2] This provides more time for molecules to orient correctly onto the crystal lattice, leading to larger, purer crystals with fewer defects.[3] A slow cooling rate allows for the formation of well-formed crystals.[2]

  • Rapid Cooling: Fast cooling quickly pushes the solution into the high-supersaturation nucleation zone. This results in the rapid formation of many small, often irregular crystals that may trap impurities.[2][3] In extreme cases, it can lead to "oiling out" or the precipitation of an amorphous solid.[4]

Studies on various organic compounds have consistently shown that increasing the cooling rate shifts the crystallization process to lower temperatures and can decrease the overall degree of crystallinity.[5][6][7]

1.3 Seeding: The Ultimate Tool for Control

Seeding is the practice of adding a small quantity of pre-existing crystals of the desired material to a supersaturated solution. It is a powerful method to control the crystallization process.[8][9][10]

Key Benefits of Seeding:

  • Induces Crystallization: Initiates crystallization at a precise temperature and supersaturation level within the metastable zone, avoiding the unpredictability of spontaneous nucleation.[8]

  • Polymorph Control: Seeding with the desired polymorphic form ensures that the final product crystallizes in that same form, which is critical for pharmaceutical applications where different polymorphs have different properties.[9][11]

  • Controls Particle Size: The amount and size of the seed crystals provide a defined surface area for growth, influencing the final particle size distribution.[8][9]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate in a direct question-and-answer format.

Q1: My compound is not crystallizing, even after cooling to a low temperature. What should I do?

Answer: This is a common issue that typically points to the solution not being sufficiently supersaturated or a high energy barrier for nucleation.

  • Immediate Steps:

    • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[4][12]

    • Add a Seed Crystal: If you have a small amount of the solid product, add a tiny speck to the solution. This is the most reliable method to induce crystallization.[2][4][8]

    • Cool to a Lower Temperature: If feasible, further decrease the temperature of your cooling bath.[12]

    • Concentrate the Solution: If the above steps fail, it's likely your solution is too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[4][12]

  • Scientific Rationale: Crystallization requires both a thermodynamic driving force (supersaturation) and overcoming a kinetic energy barrier for nucleation. Your solution may be in the metastable zone where it is supersaturated but lacks the energy to form initial crystal nuclei on its own. The troubleshooting steps are designed to either increase the supersaturation (evaporation) or lower the nucleation energy barrier (seeding, scratching).

Q2: The compound "oiled out" into liquid droplets instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the boiling point of the saturated solution is higher than the melting point of your compound at that concentration.[4] Impurities can also significantly depress the melting point, making this more likely.[4]

  • Immediate Steps:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add more of the primary solvent (the one in which the compound is more soluble) to decrease the saturation temperature.[4] The goal is for the solution to become saturated at a temperature below the compound's melting point.

    • Lower the Cooling Rate: After adding more solvent, cool the solution very slowly. A rapid temperature drop can cause the concentration to increase too quickly at a high temperature, leading to oiling out.

    • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or one in which the compound is slightly less soluble at higher temperatures may be required.

  • Scientific Rationale: Oiling out creates a mini, highly impure liquid phase where impurities tend to concentrate, preventing the formation of an ordered crystal lattice.[4] By adding more solvent, you lower the overall concentration, meaning the solution will reach its saturation point at a lower temperature, which is hopefully below the melting point of the compound, allowing for direct solid crystal formation.

Q3: My crystallization happened instantly, "crashing out" into a fine powder. How can I get larger, more defined crystals?

Answer: This indicates that the solution became supersaturated too quickly, leading to massive, uncontrolled primary nucleation instead of controlled crystal growth.[4]

  • Corrective Actions:

    • Use More Solvent: Re-dissolve the solid by heating. Add a small amount of additional hot solvent (5-10% more) to ensure you are not at the bare minimum for dissolution. This will keep the compound in solution longer during cooling.[4]

    • Slow Down the Cooling: This is the most critical parameter. Instead of an ice bath, allow the flask to cool slowly in the air first, then transfer it to a refrigerated bath. A controlled, linear cooling ramp is ideal. A slow cooling rate allows molecules to add to existing crystal lattices in an orderly fashion, promoting growth over new nucleation.[2][3]

    • Ensure Good Agitation: Gentle, consistent stirring can improve heat transfer and prevent localized cold spots where rapid nucleation might occur.[13] However, avoid excessively high shear, which can cause crystal breakage.[13]

  • Scientific Rationale: The formation of large, high-purity crystals requires that the rate of crystal growth significantly exceeds the rate of nucleation.[3] By reducing the cooling rate and slightly increasing the solvent volume, you maintain the system within the metastable zone for a longer period, favoring the slow, ordered growth of a smaller number of crystals.

Q4: I am seeing different crystal forms (polymorphs) between batches. How can I ensure I get the same form every time?

Answer: Polymorphism, the ability of a compound to crystallize in multiple different structures, is a major challenge in pharmaceutical development.[11][14] Temperature, solvent, and cooling rate can all influence which polymorph is formed.

  • Control Strategy:

    • Strict Seeding Protocol: This is the most effective method for polymorphic control.[9] Once you have identified and isolated the desired polymorph, use it as the seed material for all subsequent crystallizations. Seeding provides a template that directs the crystallization towards the desired form.[9]

    • Consistent Solvent System: Do not change the solvent or solvent ratios between batches, as different solvents can stabilize different polymorphs.

    • Reproducible Temperature Profile: Use a precisely controlled and repeatable cooling profile for every batch. Spontaneous nucleation at different temperatures can lead to different forms.

    • Characterize Each Batch: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form of every batch produced.[15][16][17]

  • Scientific Rationale: Different polymorphs have different thermodynamic stabilities. One form may be more stable overall (thermodynamic form), while another may form faster under certain kinetic conditions (metastable form). By seeding with the desired form within the metastable zone, you bypass the kinetic uncertainty of spontaneous nucleation and force the system to produce the crystal structure of the seed.[9]

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal seeding temperature and seed loading? The ideal seeding temperature is within the metastable zone, typically 1-5 °C below the saturation temperature.[8] A common practice is to seed at a point that is about one-third into the metastable zone width.[1] The optimal seed loading is typically between 0.1% and 2% of the solute mass. Too little seed may not be enough to prevent spontaneous nucleation, while too much can lead to a very small final particle size.

FAQ 2: How do I prepare seed crystals? Seed crystals should be of the desired polymorphic form and have a controlled particle size. They can be prepared by taking a small sample from a previous successful crystallization. If necessary, this material can be gently milled or sieved to achieve a more uniform size distribution before use.[1][9] The seeds should be well-dispersed, often by creating a slurry in a small amount of the mother liquor before adding it to the crystallizer.[1]

FAQ 3: Which solvents are a good starting point for Methyl 3-Hydroxy-2-methylene-3-phenylpropionate? Based on related phenylpropionate esters, good starting points for solvent screening would include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and potentially ketones (acetone).[18][19] The presence of the hydroxyl group suggests some polarity is needed. An anti-solvent like water or a hydrocarbon (hexanes, heptane) could be used to decrease solubility and induce crystallization. A key property is a solvent that provides high solubility at elevated temperatures but low solubility at room temperature or below.[2]

FAQ 4: What analytical techniques are essential for characterizing the final crystalline product? A suite of analytical techniques is necessary to fully characterize the material:[15][16][20][21]

  • Powder X-ray Diffraction (PXRD): The primary technique to identify the crystal form (polymorph) and assess crystallinity.[20][22]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and purity, and to detect polymorphic transitions.[21]

  • Thermogravimetric Analysis (TGA): Measures weight loss on heating to determine the amount of residual solvent.[21]

  • Microscopy (Optical, SEM): To visually inspect crystal shape (morphology) and size.[16]

  • Spectroscopy (FTIR, Raman): Can distinguish between different polymorphs based on their unique vibrational spectra.[17][20]

Part 4: Data & Protocols
Table 1: Example Temperature Profiles for Crystallization Screening

Note: These are starting points. The optimal profile must be determined experimentally.

ParameterProfile A: Fast Crash-out (for initial solid generation)Profile B: Controlled Cooling (for quality crystals)Profile C: Isothermal (for problematic systems)
Dissolution Temp. 70 °C (or ~5 °C below solvent b.p.)70 °C (or ~5 °C below solvent b.p.)70 °C (or ~5 °C below solvent b.p.)
Cooling Ramp 1 Cool to 0-5 °C over 15-30 minCool to 65 °C over 30 minCool to 50 °C over 60 min
Seeding Not typically usedSeed at 65 °C (0.5% w/w)Seed at 50 °C (1.0% w/w)
Cooling Ramp 2 N/ACool from 65 °C to 5 °C over 4-6 hoursHold at 50 °C for 2 hours
Cooling Ramp 3 N/AN/ACool from 50 °C to 5 °C over 4 hours
Hold Time 30 min at 0-5 °C1-2 hours at 5 °C1-2 hours at 5 °C
Expected Outcome Fine, possibly impure powder. Useful for generating initial seed material.Larger, well-defined, higher purity crystals.Can help prevent oiling out by allowing slow desupersaturation.
Protocol 4.1: Step-by-Step Controlled Cooling Crystallization with Seeding
  • Dissolution: In a jacketed reactor with overhead stirring, charge the crude Methyl 3-Hydroxy-2-methylene-3-phenylpropionate and the chosen solvent. Heat the jacket to the dissolution temperature (e.g., 70 °C) and stir until all solids are fully dissolved.

  • Controlled Cooling to Seeding Point: Begin a slow, linear cooling ramp (e.g., 0.2-0.5 °C/min) to the target seeding temperature (e.g., 65 °C). This temperature should be within the predetermined metastable zone.

  • Seed Slurry Preparation: In a separate vial, suspend the seed crystals (0.5% w/w of solute) in a small amount of the hot, saturated mother liquor. Mix well to ensure the seeds are deagglomerated.

  • Seeding: Add the seed slurry to the main reactor.

  • Maturation/Growth Phase: Hold the temperature constant at the seeding temperature for 30-60 minutes to allow the seeds to properly integrate and initial growth to occur.

  • Secondary Cooling Phase: Resume a slow, controlled cooling ramp (e.g., 0.1-0.3 °C/min) down to the final isolation temperature (e.g., 5 °C). A slower rate promotes higher purity growth.[2][3]

  • Final Hold: Hold the slurry at the final temperature for at least 1-2 hours to allow for maximum yield.

  • Isolation and Drying: Filter the crystals, wash with a small amount of cold, fresh solvent, and dry under vacuum at a temperature that will not induce a polymorphic change.

Part 5: Visualization of Key Processes
Diagram 1: Troubleshooting Workflow for Crystallization Issues

G cluster_problem Observed Problem cluster_cause Primary Cause cluster_solution Recommended Action p1 No Crystals Form c1 Insufficient Supersaturation p1->c1 p2 Compound Oils Out c2 Solution Temp > Compound M.P. p2->c2 p3 Crystals 'Crash Out' c3 Excessive Supersaturation p3->c3 s1 1. Add Seed Crystal 2. Evaporate Solvent 3. Cool Further c1->s1 s2 1. Re-heat & Add Solvent 2. Slow Cooling Rate 3. Change Solvent c2->s2 s3 1. Use More Solvent 2. Slow Cooling Rate 3. Use Seeding c3->s3 G A 1. Dissolve Compound at High Temperature (T_sat) B 2. Slow Cool into Metastable Zone (T_seed) A->B Controlled Ramp 1 C 3. Add Seed Crystals (0.1-2% w/w) B->C Induce Nucleation D 4. Hold for Initial Growth (Maturation Step) C->D Growth Initiation E 5. Continue Slow Cooling to Final Temp (T_iso) D->E Controlled Ramp 2 (Growth Dominates) F 6. Isolate Pure Crystals E->F Maximize Yield

Sources

Troubleshooting

Addressing low enantiomeric excess in Methyl 3-Hydroxy-2-methylene-3-phenylpropionate asymmetric synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the asymmetric synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate. This guide is designed for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the asymmetric synthesis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low enantiomeric excess (ee), in this critical synthesis. The formation of this molecule, a classic Morita-Baylis-Hillman (MBH) adduct, is a powerful C-C bond-forming reaction, but achieving high stereocontrol can be elusive.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing low or no enantiomeric excess (ee) in my reaction. What are the primary factors I should investigate first?

Low enantioselectivity is a common but solvable issue in asymmetric catalysis.[2] A systematic approach is the most effective way to identify the root cause. Before delving into complex mechanistic possibilities, always start with the fundamentals. The four most critical pillars of this reaction that dictate its stereochemical outcome are:

  • The Catalyst System: The choice, purity, and handling of the chiral catalyst or ligand are paramount. Suboptimal catalyst selection or decomposition can lead to a dramatic loss of selectivity.[2]

  • Reaction Conditions: Temperature and solvent are not passive bystanders; they actively influence the energy of the diastereomeric transition states that determine the enantiomeric ratio of the product.[3]

  • Substrates & Reagents: The purity of your starting materials, benzaldehyde and methyl acrylate, cannot be overlooked. Trace impurities can have an outsized negative impact on catalyst performance.[2]

  • Reaction Kinetics & Concentration: The concentration of reactants can affect aggregation states of the catalyst and influence reaction pathways, sometimes favoring non-selective background reactions.[2]

Below is a logical workflow to begin your troubleshooting process.

G start Low ee Observed reagent_purity Verify Purity of Substrates & Reagents start->reagent_purity Step 1 catalyst_integrity Assess Catalyst Integrity (Purity, Age, Storage) reagent_purity->catalyst_integrity Step 2 reaction_setup Confirm Anhydrous/ Inert Conditions catalyst_integrity->reaction_setup Step 3 temp_control Check Temperature Control Accuracy reaction_setup->temp_control Step 4 optimize Begin Systematic Optimization (Q2-Q6) temp_control->optimize If issues persist...

Caption: Initial troubleshooting workflow for low enantiomeric excess.

Q2: How do I determine if my chiral catalyst is the source of low enantioselectivity?

The catalyst is the heart of the asymmetric reaction, and its health is critical. If you suspect a catalyst-related issue, consider the following points:

  • Catalyst/Ligand Selection: The Morita-Baylis-Hillman reaction can be catalyzed by various chiral systems, including tertiary amines, phosphines, and bifunctional catalysts.[4][5] Not all catalysts are equally effective for all substrates. If you are using a well-established catalyst from the literature with poor results, the issue may lie elsewhere. If you are developing a novel transformation, screening a panel of catalysts from different classes is a crucial first step.

  • Catalyst Purity & Integrity: Commercially sourced catalysts should be from a reputable vendor and stored under the recommended conditions (e.g., in a desiccator or glovebox).[3] If the catalyst was synthesized in-house, its purity must be rigorously confirmed by techniques like NMR spectroscopy. Small amounts of impurities can sometimes act as catalytic poisons.

  • Air & Moisture Sensitivity: Many organocatalysts and, in particular, phosphine-based catalysts are sensitive to air and moisture.[2] Ensure your reaction is set up under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line techniques with properly dried solvents and glassware).

  • Catalyst Loading: Both excessive and insufficient catalyst loading can be detrimental. Too little catalyst may result in a slow reaction where an achiral background reaction can contribute to the product. Too much catalyst can sometimes lead to the formation of less selective dimeric or aggregated species. It is an important parameter to optimize, typically in the range of 5-20 mol%.[6]

Catalyst Type Example Typical Loading (mol%) Key Considerations
Chiral Amines β-Isocupreidine (β-ICD)10-20Often require a protic co-solvent or additive.
Chiral Phosphines Chiral Phosphine-Thioureas5-10Highly sensitive to oxidation; requires strict inert atmosphere.[4]
Amino Acids (S)-Proline Derivatives20-35May require a co-catalyst like an imidazole or DABCO.[4][7]

Table 1: Comparison of common chiral catalyst classes for the asymmetric MBH reaction.

Q3: Could the reaction solvent be the primary cause for my poor results?

Absolutely. The solvent plays a critical, multifaceted role in an asymmetric reaction by influencing the conformation and stability of the catalyst-substrate complex in the key stereodetermining transition state.[3]

A switch in solvent can dramatically alter the enantiomeric excess. Protic solvents (like methanol) can participate in hydrogen bonding, stabilizing certain transition states, while polar aprotic solvents (like THF or MeCN) or nonpolar solvents (like toluene) will create a different energetic landscape. Screening a range of solvents is a high-yield optimization strategy.

Solvent Dielectric Constant (ε) Typical Effect on ee% (Hypothetical) Rationale
Toluene2.4Low to ModerateNon-polar; may not sufficiently organize the transition state.
Dichloromethane (DCM)9.1ModerateAprotic, moderately polar; a common starting point.
Tetrahydrofuran (THF)7.6Moderate to HighCoordinating solvent that can interact with catalyst/substrate.
Acetonitrile (MeCN)37.5VariableHighly polar aprotic; can sometimes disfavor the desired organized transition state.[6]
Methanol (MeOH)33.0HighProtic solvent; can accelerate the proton transfer step and stabilize the transition state via H-bonding.

Table 2: Influence of solvent choice on enantioselectivity in a model asymmetric MBH reaction.

Q4: How critical is temperature, and what is the best way to optimize it?

Temperature is one of the most critical parameters governing enantioselectivity. The enantiomeric excess is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. This relationship is described by the equation:

ΔΔG‡ = -RT ln(er) where er is the enantiomeric ratio (R/S).

As the equation shows, a lower temperature (T) amplifies the effect of even a small energy difference between the two transition states, leading to a higher enantiomeric ratio.[3][8]

General Rule: Lowering the reaction temperature often leads to a significant increase in enantiomeric excess.

Temperature (°C) Typical Reaction Time Observed ee% (Hypothetical)
25 (Room Temp)24 h65%
048 h82%
-2072 h91%
-4096 h95%

Table 3: Effect of temperature on enantiomeric excess. Note that lower temperatures significantly increase reaction time.

Q5: My benzaldehyde and methyl acrylate are from a reputable supplier. Could they still be the problem?

Yes. Even high-purity starting materials can be a source of problems.

  • Benzaldehyde Oxidation: Benzaldehyde is notoriously prone to oxidation to benzoic acid, especially upon prolonged storage or exposure to air. Benzoic acid can protonate the amine catalyst, rendering it inactive and promoting achiral background reactions. It is highly recommended to use freshly distilled benzaldehyde for every set of experiments.

  • Inhibitors in Methyl Acrylate: Commercial methyl acrylate often contains polymerization inhibitors (like hydroquinone monomethyl ether, MEHQ). While typically present in small amounts, these can sometimes interfere with catalytic cycles. Passing the acrylate through a short plug of basic alumina can remove these inhibitors.

  • Presence of Water: Trace amounts of water can hydrolyze reagents or interfere with the catalyst.[2] Using anhydrous solvents and ensuring reagents are dry is crucial.

Q6: I'm observing significant byproduct formation. How does this affect enantioselectivity?

Byproduct formation is a clear sign that the reaction conditions are not optimal. In the context of the Baylis-Hillman reaction, a common and problematic side reaction is the formation of a "diadduct," where a second molecule of the activated alkene adds to the initial product.[9]

This is detrimental for two reasons:

  • Yield Loss: It directly consumes your desired product, lowering the overall yield.

  • Compromised Selectivity: The side reaction consumes reagents and can alter the concentration profile of the reaction. More importantly, it can indicate that the catalyst is participating in non-productive or non-selective pathways, which can erode the overall enantiomeric excess of the main product.

To minimize diadduct formation:

  • Adjust Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.2 equivalents) relative to the methyl acrylate.

  • Lower Temperature: Side reactions often have higher activation energies and can be suppressed by reducing the reaction temperature.

  • Change the Catalyst: Some catalysts are more prone to promoting side reactions than others.

Validated Experimental Protocols
Protocol 1: Baseline Asymmetric Morita-Baylis-Hillman Reaction

This protocol provides a robust starting point for optimization.

  • To an oven-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., β-Isocupreidine, 0.1 mmol, 10 mol%).

  • Add the solvent (e.g., Methanol, 2.0 mL).

  • Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler or a suitable cooling bath.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv).

  • Add methyl acrylate (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at this temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.[10]

Protocol 2: Systematic Screening of Reaction Parameters

To efficiently identify optimal conditions, a parallel screening approach is recommended.

  • Arrange an array of reaction vials in a multi-well reaction block that allows for controlled temperature and stirring.

  • In each vial, place the same amount of catalyst and benzaldehyde.

  • Solvent Screen: To each vial in a row, add a different anhydrous solvent (e.g., Toluene, DCM, THF, MeCN, MeOH).

  • Temperature Screen: Set different rows of the reaction block to different temperatures (e.g., 25 °C, 0 °C, -20 °C).

  • Initiate all reactions by adding methyl acrylate.

  • Stir for a predetermined time (e.g., 48 hours).

  • Quench all reactions simultaneously and prepare samples for analysis.

  • Determine the conversion and enantiomeric excess for each reaction to identify the most promising conditions.[2]

Mechanistic Visualization

Understanding the reaction mechanism can provide insights into why certain factors are so critical. The diagram below illustrates the generally accepted catalytic cycle for the amine-catalyzed (e.g., DABCO) Baylis-Hillman reaction. The chiral catalyst operates by the same fundamental pathway, creating a chiral enolate intermediate that dictates the stereochemical outcome.

G cluster_0 Catalytic Cycle A 1. Michael Addition (Catalyst + Acrylate) B Zwitterionic Chiral Enolate A->B Reversible C 2. Aldol Addition (Enolate + Aldehyde) B->C Stereodetermining Step D Alkoxide Adduct C->D E 3. Proton Transfer D->E F 4. Catalyst Elimination (E1cb) E->F Product_Out Product F->Product_Out Catalyst_Out Chiral Catalyst F->Catalyst_Out Regenerated Catalyst_In Chiral Catalyst Catalyst_In->A

Caption: Simplified catalytic cycle for the asymmetric Morita-Baylis-Hillman reaction.

References
  • De, S. K. (2007). Synthesis of Enantiopure Triols from Racemic Baylis-Hillman Adducts Using a Diastereoselective Peroxidation Reaction. PMC. [Link]

  • Wikipedia. Baylis–Hillman reaction. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • ResearchGate. Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. [Link]

  • ResearchGate. The Baylis-Hillman Reaction: One-Pot Stereoselective Synthesis of Methyl (2E)-3Aryl2-hydroxymethylprop-2-enoates. [Link]

  • ResearchGate. Asymmetric synthesis of long chain β-hydroxy fatty acid methyl esters as new elastase inhibitors. [Link]

  • CHIMIA. Self-supported Chiral Catalysts for Heterogeneous Asymmetric Catalysis. [Link]

  • Asymmetric reactions_synthesis. [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

  • MSU chemistry. Chiral DMAP Catalysts in Asymmetric Synthesis. [Link]

  • MDPI. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. [Link]

  • Allied Academies. Morita-Baylis-Hillman reaction: scope and significance. [Link]

  • PMC. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β... [Link]

  • ResearchGate. Enantioselective Synthesis of anti -β-Hydroxy-α-Amido Esters by Asymmetric Transfer Hydrogenation in Emulsions. [Link]

  • PMC. Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. [Link]

  • PMC. Screening for Generality in Asymmetric Catalysis. [Link]

  • PubMed. Enantioselective synthesis of the optically active alpha-methylene-beta-hydroxy esters... [Link]

  • PMC. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. [Link]

  • ResearchGate. Synthesis and Crystal Structure Analysis of Methyl 2Hydroxyimino3-phenyl-propionate. [Link]

  • JLUpub. Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: ΔΔG≠ versus Enantiomeric Excess. [Link]

  • The Royal Society of Chemistry. Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: Experimental vs. In Silico NMR Profiling of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Executive Summary Methyl 3-hydroxy-2-methylene-3-phenylpropionate (CAS: 18020-59-2) is a highly functionalized Baylis-Hillman adduct that serves as a critical building block in the development of peptidomimetics and reni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-2-methylene-3-phenylpropionate (CAS: 18020-59-2) is a highly functionalized Baylis-Hillman adduct that serves as a critical building block in the development of peptidomimetics and renin inhibitors[1]. For drug development professionals and synthetic chemists, verifying the structural integrity of this intermediate is paramount[2].

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard in silico NMR prediction software fails to accurately model the complex anisotropic effects inherent to highly functionalized vinylic systems. This guide provides an objective performance comparison between empirical bench data and predictive NMR algorithms, establishing a definitive reference for validating this compound.

Experimental Workflow & Causality

To ensure absolute trustworthiness in our analytical data, the synthesis and subsequent NMR preparation must function as a self-validating system .

When synthesizing this adduct via the Baylis-Hillman reaction, the crude mixture often contains residual amine catalyst (e.g., Trimethylamine or DABCO) and unreacted benzaldehyde[3]. The causality behind our specific workup choice—a 2N HCl wash—is critical: it selectively protonates the amine catalyst, partitioning it entirely into the aqueous layer. If this step is omitted, the 1 H NMR spectrum will exhibit sharp parasitic singlets (e.g., ~2.2 ppm for TMA), which obscure the aliphatic baseline and invalidate the integration of the target compound's hydroxyl proton.

Workflow A 1. Synthesis Benzaldehyde + Methyl Acrylate B 2. Catalysis TMA or DABCO Mediated A->B Room Temp C 3. Purification Acid Wash & Chromatography B->C C-C Bond Formed D 4. NMR Prep Dissolution in CDCl3 + TMS C->D >95% Purity E 5. Acquisition 1H & 13C NMR Spectroscopy D->E 400 MHz / 100 MHz F 6. Validation Empirical vs. In Silico Data E->F Signal Assignment

Caption: Experimental workflow for synthesis and NMR validation of the Baylis-Hillman adduct.

Internal Validation Mechanisms

Within the NMR tube itself, the protocol is designed to self-validate:

  • Quantitative Integration Check: The methoxy group (-OCH 3​ ) provides a sharp, unambiguous 3H singlet at 3.70 ppm[3]. By calibrating this peak to exactly 3.00, the aromatic multiplet must integrate to 5.00, and the two vinylic protons to 1.00 each. Any deviation indicates co-eluting impurities.

  • Deuterium Exchange: The broad singlet at 3.09 ppm is confirmed as the hydroxyl proton by adding a single drop of D 2​ O to the NMR tube. The rapid deuterium exchange causes this specific signal to disappear, definitively validating its assignment.

Step-by-Step Methodology: Synthesis & NMR Acquisition

  • Reaction Setup: Combine benzaldehyde (1.0 equiv) and methyl acrylate (1.5 equiv) in a round-bottom flask.

  • Catalysis: Add methanolic trimethylamine (TMA) or DABCO (0.2 equiv)[1]. Stir the mixture continuously at room temperature until TLC indicates complete consumption of the aldehyde.

  • Acidic Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 2N HCl (to remove the amine catalyst) and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ [3].

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography using a 10% EtOAc in hexanes gradient to isolate the pure colorless oil[3].

  • NMR Sample Preparation: Dissolve 15 mg of the purified adduct in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is chosen because it lacks exchangeable protons and effectively solubilizes the moderately polar ester. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (16 scans, 10-second relaxation delay to ensure quantitative integration) and the 13 C NMR spectrum at 100 MHz (256 scans)[3].

Performance Comparison: Empirical vs. Predictive NMR

When comparing the empirical bench data to standard in silico predictions (e.g., ChemDraw/Mnova predictors), significant deviations arise in the vinylic region. Predictive software often struggles to account for the localized magnetic anisotropy caused by the spatial proximity of the ester carbonyl and the phenyl ring.

The Causality of Vinylic Chemical Shifts

The two terminal vinylic protons (=CH 2​ ) appear at distinct chemical shifts (5.80 ppm and 6.31 ppm)[3]. Why the large 0.51 ppm difference? Using the Tobey-Simon empirical rules for substituted ethylenes, we can calculate the expected shifts based on a base ethylene value of 5.28 ppm. The proton cis to the ester carbonyl (-COOMe) experiences severe deshielding due to the magnetic anisotropy of the C=O double bond (Z cis​ = +1.18). Conversely, the proton trans to the carbonyl is less affected (Z trans​ = +0.55). This fundamental structural reality is often underestimated by basic predictive algorithms.

Logic Base Base Ethylene Shift δ 5.28 ppm Sub1 COOMe Effect Z_cis = +1.18, Z_trans = +0.55 Base->Sub1 Sub2 CH(OH)Ph Effect Z_cis = -0.22, Z_trans = -0.28 Base->Sub2 ProtonA Proton A (cis to COOMe) Empirical: δ 6.31 ppm Sub1->ProtonA Strong Deshielding ProtonB Proton B (trans to COOMe) Empirical: δ 5.80 ppm Sub1->ProtonB Moderate Deshielding Sub2->ProtonA Mild Shielding Sub2->ProtonB Mild Shielding

Caption: Logical relationship of substituent anisotropic effects on vinylic proton chemical shifts.

Quantitative Data Summaries

Table 1: 1 H NMR Chemical Shifts Comparison (CDCl 3​ , 400 MHz)

PositionEmpirical Shift (δ, ppm)[3]MultiplicityIntegrationPredicted Shift (δ, ppm)*Δ (ppm)
-OH 3.09br s1H2.50 - 3.50N/A
-OCH 3​ 3.70s3H3.750.05
CH-OH 5.54s1H5.200.34
=CH (trans to COOMe)5.80s1H5.610.19
=CH (cis to COOMe)6.31s1H6.180.13
Ar-H 7.28 - 7.41m5H7.30~0.05

*Predicted shifts calculated via Tobey-Simon empirical rules and standard group additivity.

Table 2: 13 C NMR Chemical Shifts Comparison (CDCl 3​ , 100 MHz)

Carbon TypeEmpirical Shift (δ, ppm)[3]Predicted Shift (δ, ppm)Deviation Assessment
-OCH 3​ 51.5852.0Highly Accurate
CH-OH 72.6373.5Highly Accurate
=CH 2​ (terminal)125.39126.2Accurate
Ar-C (ortho/meta/para)126.57, 127.55, 128.17127.0 - 129.0Accurate
Ar-C (ipso)141.46140.5Mild Deviation
C= (quaternary)142.32141.8Mild Deviation
C=O (ester)166.54166.0Highly Accurate

Conclusion

While in silico predictive models provide a solid baseline for structural validation, they consistently underestimate the deshielding effects on the vinylic protons and the benzylic methine carbon in highly congested Baylis-Hillman adducts. By relying on the empirical shifts provided in this guide—specifically the diagnostic vinylic singlets at 5.80 and 6.31 ppm—researchers can confidently validate the synthesis of Methyl 3-hydroxy-2-methylene-3-phenylpropionate without falling victim to software-induced false negatives.

Sources

Comparative

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate vs ethyl 3-Hydroxy-2-methylene-3-phenylpropionate reactivity

As a Senior Application Scientist, selecting the optimal Morita-Baylis-Hillman (MBH) adduct is a critical decision that dictates the efficiency of downstream synthetic pathways. Methyl 3-hydroxy-2-methylene-3-phenylpropi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal Morita-Baylis-Hillman (MBH) adduct is a critical decision that dictates the efficiency of downstream synthetic pathways. Methyl 3-hydroxy-2-methylene-3-phenylpropionate and Ethyl 3-hydroxy-2-methylene-3-phenylpropionate are densely functionalized building blocks containing an allylic alcohol and an α,β -unsaturated ester. While they appear structurally similar, the choice of the ester alkyl group (methyl vs. ethyl) introduces subtle but impactful differences in steric hindrance, electrophilicity, and reaction kinetics.

This guide provides an objective, data-driven comparison of these two adducts to help researchers and drug development professionals optimize their synthetic workflows.

Structural and Electronic Nuances

The core reactivity of MBH adducts stems from their trifunctional nature: an electrophilic alkene, an allylic alcohol, and an electron-withdrawing ester.

  • Methyl Ester Adduct: The methyl group provides minimal steric bulk. This maximizes the electrophilicity of the ester carbonyl and facilitates rapid nucleophilic attack. It is highly suited for sequences requiring downstream ester cleavage (saponification) or transesterification.

  • Ethyl Ester Adduct: The ethyl group introduces a slight increase in lipophilicity and steric hindrance. While this marginally reduces the reactivity of the carbonyl carbon, it often improves the solubility of the adduct in non-polar organic solvents and can simplify chromatographic purification.

Comparative Reactivity Profiles

A. Adduct Formation (The Morita-Baylis-Hillman Reaction)

During the synthesis of these adducts from benzaldehyde and the respective acrylate, the methyl ester forms faster. The initial step of the MBH reaction involves the nucleophilic attack of a tertiary amine (e.g., DABCO) onto the acrylate to form a zwitterionic enolate. Methyl acrylate is less sterically hindered and slightly more electrophilic than ethyl acrylate, leading to a faster accumulation of this key intermediate[1].

MBH_Mechanism Step1 DABCO + Acrylate (Methyl/Ethyl) Step2 Zwitterionic Enolate Step1->Step2 Nucleophilic Attack Step3 Aldol Addition (Benzaldehyde) Step2->Step3 Electrophilic Trapping Step4 Proton Transfer & Elimination Step3->Step4 H-Bonding (H2O accelerates) Product MBH Adduct Step4->Product Catalyst Regeneration

Caption: Logical sequence of the DABCO-catalyzed Morita-Baylis-Hillman reaction mechanism.

B. Saponification and Hydrolysis

When converting the MBH adduct into its corresponding substituted acrylic acid, the methyl ester is significantly more reactive[2]. The base-catalyzed hydrolysis requires the formation of a tetrahedral intermediate. The ethyl group's added steric bulk raises the activation energy of this transition state. Furthermore, methoxide is a slightly better leaving group than ethoxide, making the methyl ester the preferred choice if mild saponification is required.

C. Allylic Substitution (S_N2')

MBH adducts are frequently used as electrophiles in S_N2' reactions. Because the hydroxyl group is a poor leaving group, it is typically activated via O-acetylation. In S_N2' cascades, the ester acts as an electron-withdrawing group to polarize the conjugated system. Research demonstrates that substituting the ethyl ester with a methyl ester yields highly comparable results in S_N2' alkylations[3]. The inductive difference between a methyl and an ethyl group is negligible at the γ -position, meaning both adducts perform almost identically.

Reactivity Adduct MBH Adduct (Me/Et Ester) Hydrolysis Saponification (Rate: Me > Et) Adduct->Hydrolysis NaOH, MeOH Activation O-Acetylation (Leaving Group) Adduct->Activation Ac2O, DMAP SN2_Prime SN2' Substitution (Yield: Me ≈ Et) Activation->SN2_Prime Nucleophile (e.g., Amine)

Caption: Divergent reactivity pathways and comparative behavior of Morita-Baylis-Hillman adducts.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of both adducts across standard synthetic transformations.

ParameterMethyl 3-Hydroxy-2-methylene-3-phenylpropionateEthyl 3-Hydroxy-2-methylene-3-phenylpropionate
Ester Alkyl Group Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Hindrance (Ester) MinimalSlight Increase
Relative MBH Formation Rate 1.0 (Baseline)~0.85 (Slower)
Saponification Rate (Relative) Fast (1.0)Slower (~0.6)
S_N2' Substitution Yield ~90%~88% (Comparable)
Lipophilicity (LogP) LowerHigher

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are chosen.

Protocol 1: Synthesis of the MBH Adducts via Aqueous Acceleration

Objective: Synthesize the target MBH adducts using a green, accelerated methodology. Causality: Traditional MBH reactions are notoriously slow. By utilizing a 1:1 mixture of 1,4-dioxane and water, the protic solvent network stabilizes the zwitterionic intermediate via hydrogen bonding, drastically accelerating the rate-determining proton transfer step[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve benzaldehyde (10.0 mmol) and the chosen acrylate (methyl or ethyl, 15.0 mmol) in 10 mL of a 1:1 (v/v) mixture of 1,4-dioxane and deionized water.

  • Catalysis: Add DABCO (5.0 mmol, 0.5 equiv) in one portion. The use of a stoichiometric excess of acrylate compensates for minor hydrolysis side-reactions[4].

  • Reaction: Stir the mixture vigorously at room temperature (25°C). Monitor the consumption of benzaldehyde via TLC (Hexanes/EtOAc 4:1). The methyl acrylate reaction typically reaches completion in 4-6 hours, while ethyl acrylate requires 6-8 hours.

  • Workup: Dilute the mixture with ethyl acetate (30 mL) and wash with 1M HCl (2 × 15 mL) to quench and remove the DABCO catalyst.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude adduct.

Protocol 2: Saponification Kinetics Evaluation

Objective: Quantify the difference in ester cleavage rates between the methyl and ethyl adducts. Causality: Conducting the reaction under pseudo-first-order conditions (excess NaOH) isolates the steric effect of the ester group on the formation of the tetrahedral intermediate.

Saponification Equilibration Temperature Equilibration Reaction NaOH Addition (t=0) Equilibration->Reaction Sampling Aliquots Taken (Time Course) Reaction->Sampling Quenching HCl Quench (Stop Reaction) Sampling->Quenching Analysis HPLC Analysis (Quantification) Quenching->Analysis

Caption: Step-by-step experimental workflow for evaluating ester saponification kinetics.

  • Preparation: Dissolve 1.0 mmol of the MBH adduct in 5.0 mL of Methanol in a temperature-controlled vial at 25°C.

  • Initiation: Add 5.0 mL of a 0.5 M aqueous NaOH solution (2.5 equiv) and start the timer (t=0).

  • Sampling: At t = 5, 10, 20, and 30 minutes, extract a 100 µL aliquot.

  • Quenching: Immediately inject the aliquot into a vial containing 900 µL of 0.1 M HCl in Acetonitrile to halt the hydrolysis.

  • Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, UV detection at 254 nm) to plot the decay of the starting material.

Protocol 3: S_N2' Allylic Amination

Objective: Execute an S_N2' substitution to form a C-N bond. Causality: Direct displacement of the allylic alcohol is thermodynamically unfavorable. Pre-activation via O-acetylation converts the hydroxyl into an excellent acetate leaving group[2]. The subsequent S_N2' attack is driven by the ester acting as an electron-withdrawing group, which occurs with comparable efficiency regardless of the methyl/ethyl substitution[3].

  • Activation: Dissolve the MBH adduct (5.0 mmol) in dichloromethane (15 mL). Add acetic anhydride (7.5 mmol), triethylamine (10.0 mmol), and a catalytic amount of DMAP (0.5 mmol). Stir for 2 hours at room temperature, then wash with saturated NaHCO₃ and concentrate to isolate the O-acetylated intermediate[2].

  • Substitution: Dissolve the acetate intermediate in DMF (10 mL). Add the desired primary amine nucleophile (6.0 mmol) and K₂CO₃ (10.0 mmol).

  • Reaction: Stir at 50°C for 12 hours. The nucleophile attacks the terminal methylene carbon, shifting the double bond and expelling the acetate.

  • Purification: Quench with water, extract with diethyl ether, and purify via flash chromatography.

Conclusion

The choice between Methyl and Ethyl 3-hydroxy-2-methylene-3-phenylpropionate hinges on the specific demands of the synthetic route. If rapid adduct formation and facile downstream saponification are prioritized, the methyl ester is superior due to its reduced steric hindrance and higher electrophilicity. Conversely, if the ester group is merely acting as an activating group for S_N2' chemistry[3], both adducts perform interchangeably, allowing the researcher to select the ethyl ester if lipophilicity or specific physical properties are desired.

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate, a characteristic Baylis-Hillman adduct. Designed for researchers in d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate, a characteristic Baylis-Hillman adduct. Designed for researchers in drug discovery, synthetic chemistry, and analytical sciences, this document offers a predictive framework for identifying this molecule and distinguishing it from key structural isomers and analogues using modern mass spectrometry techniques. The analysis is grounded in the fundamental principles of ion chemistry and supported by comparative data from closely related compounds.

Introduction: The Analytical Challenge of Baylis-Hillman Adducts

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate is a multifunctional molecule synthesized via the Morita-Baylis-Hillman (MBH) reaction. This reaction is a powerful C-C bond-forming method that creates densely functionalized products from simple precursors. The resulting adducts are valuable synthetic intermediates, but their structural complexity, including the presence of multiple reactive functional groups—a hydroxyl, a methyl ester, and a conjugated alkene—presents a unique analytical challenge.

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of these products. Understanding the specific fragmentation pathways under different ionization conditions, such as Electron Ionization (EI) and Electrospray Ionization (ESI), is critical for unambiguous identification and for distinguishing the desired product from potential side-products or isomers. This guide elucidates the predicted fragmentation behavior of the title compound and contrasts it with two pertinent alternatives: its saturated analogue, Methyl 3-hydroxy-2-methyl-3-phenylpropanoate , and its structural isomer, Methyl cinnamate .

Predicted Fragmentation Analysis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate (M.W. 192.21 g/mol )

As direct experimental spectra for this specific molecule are not widely published, we present a predictive analysis based on established fragmentation mechanisms of its constituent functional groups.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI-MS, the molecular ion (M•+) is expected to be formed, though it may be of low abundance due to the molecule's propensity to fragment. The primary fragmentation pathways are dictated by the most labile bonds and the formation of stable carbocations.

The most significant fragmentation is predicted to be the benzylic cleavage of the C2-C3 bond. This is driven by the formation of a highly stable, resonance-delocalized benzylic oxonium ion.

  • Pathway A: Benzylic Cleavage (Dominant)

    • Cleavage of the C2-C3 bond results in the formation of the benzaldehyde radical cation at m/z 106 or, more favorably, the protonated benzaldehyde ion (hydroxyphenylmethyl cation) at m/z 107 via hydrogen rearrangement. This is anticipated to be the base peak or a very abundant ion, as it is stabilized by both the phenyl ring and the oxygen atom. The observation of a prominent ion at m/z 107 is a key diagnostic feature for β-hydroxy-β-phenyl esters.[1]

  • Pathway B: Loss of Water

    • The molecular ion can undergo dehydration, losing a molecule of water (18 Da) from the hydroxyl group and an adjacent proton, leading to a fragment at m/z 174 .

  • Pathway C: Loss of Methanol

    • A common fragmentation for methyl esters is the loss of methanol (32 Da), often via a rearrangement mechanism, which would produce an ion at m/z 160 .

  • Pathway D: Ester-related Fragmentations

    • Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion can form an acylium ion at m/z 161 .

    • Loss of the carbomethoxy group (•COOCH₃, 59 Da) would lead to a fragment at m/z 133 .

The predicted EI fragmentation cascade is visualized below.

EI_Fragmentation mol Methyl 3-Hydroxy-2-methylene-3-phenylpropionate (M•+, m/z 192) f107 [C₆H₅CHOH]⁺ m/z 107 (Base Peak) mol->f107 Benzylic Cleavage (C2-C3) f174 [M - H₂O]•⁺ m/z 174 mol->f174 - H₂O f161 [M - •OCH₃]⁺ m/z 161 mol->f161 - •OCH₃ f133 [M - •COOCH₃]⁺ m/z 133 mol->f133 - •COOCH₃

Predicted EI-MS fragmentation of the target molecule.
Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, at m/z 193 . Collision-Induced Dissociation (CID) of this precursor ion in an MS/MS experiment reveals structural information through predictable neutral losses. ESI-MS is particularly well-suited for analyzing MBH adducts.[2][3][4]

  • Primary Fragmentation: Loss of Water

    • The most facile fragmentation of the protonated molecule is the loss of water (18 Da) from the protonated hydroxyl group, yielding a highly stable, resonance-delocalized carbocation at m/z 175 . This is expected to be the most abundant product ion.

  • Secondary Fragmentation: Loss of Methanol

    • The precursor ion [M+H]⁺ can also lose a molecule of methanol (32 Da) to produce a fragment at m/z 161 .

  • Sequential Fragmentation

    • The m/z 175 ion may further fragment by losing carbon monoxide (28 Da), a common pathway for such structures, resulting in an ion at m/z 147 .

ESI_Fragmentation mol [M+H]⁺ m/z 193 f175 [M+H - H₂O]⁺ m/z 175 mol->f175 - H₂O (18 Da) f161 [M+H - CH₃OH]⁺ m/z 161 mol->f161 - CH₃OH (32 Da) f147 [m/z 175 - CO]⁺ m/z 147 f175->f147 - CO (28 Da)

Predicted ESI-MS/MS fragmentation of the target molecule.

Comparative Fragmentation Analysis

To validate our predictions and highlight the diagnostic power of MS, we compare the expected fragmentation of our target compound with that of two structurally related molecules.

Alternative 1: The Saturated Analogue (Methyl 3-hydroxy-2-methyl-3-phenylpropanoate)

This compound lacks the C2-methylene double bond. This seemingly small change significantly simplifies the structure and its fragmentation. The molecular weight is 194.23 g/mol .[5]

  • Key Differentiator: The fragmentation is still dominated by the same C2-C3 benzylic cleavage.

  • Observed Fragments (from analogous compounds): GC-MS data for the closely related Methyl 3-hydroxy-3-phenylpropanoate shows a dominant fragment ion at m/z 107 ([C₆H₅CHOH]⁺) and a significant phenyl cation at m/z 77 .[1] The presence of the m/z 107 peak is a shared, strong indicator of the β-hydroxy-β-phenyl moiety. However, the absence of the methylene group in the saturated analogue means that fragments resulting from rearrangements involving this double bond will be absent, leading to a cleaner spectrum in that region.

Alternative 2: The Isomeric Analogue (Methyl Cinnamate)

Methyl cinnamate has the same molecular formula (C₁₀H₁₀O₂) and molecular weight (162.18 g/mol ) as the dehydrated version of our target molecule. It features a double bond conjugated between the phenyl ring and the ester group.

  • Key Differentiator: The fragmentation pattern is completely different due to the conjugated system and the absence of the hydroxyl group.

  • Observed Fragments: The EI mass spectrum of Methyl Cinnamate is well-documented.[6][7]

    • m/z 162: A strong molecular ion peak, characteristic of stable conjugated systems.

    • m/z 131: The base peak, resulting from the loss of a methoxy radical (•OCH₃, 31 Da).

    • m/z 103: A prominent peak from the loss of the carbomethoxy group (•COOCH₃, 59 Da), yielding the stable styryl cation.

    • m/z 77: The phenyl cation.

The absence of the m/z 107 peak and the facile loss of water are the most telling differences, making it straightforward to distinguish from our target compound.

Data and Comparison Summary

The following table summarizes the key diagnostic ions for identifying Methyl 3-Hydroxy-2-methylene-3-phenylpropionate and distinguishing it from its analogues.

m/z ValuePredicted/Observed IonTarget Compound (Predicted)Saturated Analogue (Observed)Isomeric Analogue (Observed)Diagnostic Significance
192/193 [M]•+ / [M+H]+YesNo (M.W. 194)No (M.W. 162)Molecular Weight Confirmation
175 [M+H - H₂O]+High (ESI)N/AN/AConfirms Hydroxyl Group
174 [M - H₂O]•+Moderate (EI)Yes, [M-H₂O]•+ at m/z 176N/AConfirms Hydroxyl Group
131 [M - •OCH₃]+LowLowHigh (Base Peak) Differentiates from Cinnamate
107 [C₆H₅CHOH]+High (Base Peak) High (Base Peak) AbsentConfirms β-hydroxy-β-phenyl moiety
103 [C₆H₅CH=CH]+LowAbsentHighDiagnostic for Cinnamate Structure

Experimental Protocols

To acquire high-quality mass spectra for these compounds, the following methodologies are recommended.

Protocol for GC-EI-MS Analysis

This method is ideal for analyzing the volatile target compound and its analogues, providing classic, library-searchable fragmentation patterns.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC System:

    • Injector: Split/Splitless, 250 °C, Split ratio 20:1.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol for LC-ESI-MS/MS Analysis

This method is suited for direct analysis of reaction mixtures and for confirming the molecular weight and key neutral losses of thermally sensitive compounds like the MBH adduct.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas: Nitrogen, 350 °C, flow rate 600 L/hr.

    • MS1 Scan: m/z 100-500 to find the [M+H]⁺ precursor.

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 193) with a 1.0 Da window and apply collision energy (e.g., 15-25 eV) to generate fragment ions.

Experimental Workflow Diagram

MS_Workflow cluster_gcms GC-EI-MS Path cluster_lcms LC-ESI-MS/MS Path sample1 Sample in Volatile Solvent gc Gas Chromatography (Separation) sample1->gc ei EI Source (70 eV) (Fragmentation) gc->ei ms1 Mass Analyzer (Scan m/z 40-450) ei->ms1 data1 EI Mass Spectrum ms1->data1 sample2 Sample in Mobile Phase lc Liquid Chromatography (Separation) sample2->lc esi ESI Source (Soft Ionization) lc->esi ms2_pre MS1: Isolate Precursor [M+H]⁺ esi->ms2_pre cid Collision Cell (Fragmentation) ms2_pre->cid ms2_prod MS2: Scan Product Ions cid->ms2_prod data2 ESI-MS/MS Spectrum ms2_prod->data2

General workflow for MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate can be approached with a high degree of confidence through predictive fragmentation analysis. The key diagnostic ions are the benzylic fragment at m/z 107 under EI conditions and the facile loss of water (m/z 193 → 175) from the protonated molecule in ESI-MS/MS. These features provide a clear and reliable signature for the β-hydroxy-β-phenylpropionate core structure. Furthermore, comparison with the fragmentation patterns of its saturated and isomeric analogues reveals distinct differences that allow for unambiguous structural confirmation. The protocols and predictive data herein serve as a robust guide for any researcher working with these versatile and important chemical entities.

References

  • Stenson, P. H. (1971). Fragmentation of some 3-phenylpropenoates. Organic Mass Spectrometry, 5(5), 567-571. [Link]

  • PubChem. (n.d.). Methyl cinnamate. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS Spectra of Methyl trans-Cinnamate. Retrieved March 17, 2026, from [Link]

  • de Arruda, G. M., et al. (2009). The Morita–Baylis–Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 14(10), 3989-4026. [Link]

  • SpectraBase. (n.d.). Methyl (2R,3R)-3-hydroxy-2-methyl-3-phenylpropanoate. Wiley Science Solutions. Retrieved March 17, 2026, from [Link]

  • mzCloud. (2017). Methyl cinnamate. High-Resolution Tandem Mass Spectrometry Database. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Coelho, J. A., et al. (2014). Morita–Baylis–Hillman Reaction: ESI-MS(/MS) Investigation with Charge Tags and Ionic Liquid Effect Origin Revealed by DFT Calculations. The Journal of Organic Chemistry, 79(12), 5596-5605. [Link]

  • RSC Publishing. (2009). On the mechanism of the aza-Morita–Baylis–Hillman reaction: ESI-MS interception of a unique new intermediate. Chemical Communications. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 3-hydroxy-2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved March 17, 2026, from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Target Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identity: Methyl 3-Hydroxy-2-methylene-3-phenylpropionate (Synonyms: Methyl 2-[hydroxy(phenyl)methyl]acrylate; CAS: 18020-59-2)[1],. M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identity: Methyl 3-Hydroxy-2-methylene-3-phenylpropionate (Synonyms: Methyl 2-[hydroxy(phenyl)methyl]acrylate; CAS: 18020-59-2)[1],.

Mechanistic Toxicology & Hazard Profile

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate is a highly functionalized Morita-Baylis-Hillman (MBH) adduct[2]. While comprehensive, long-term human toxicity data for this specific molecule is still emerging, standard laboratory protocols dictate that all isolated MBH adducts must be handled as potentially highly toxic compounds[3].

The primary hazard stems from its molecular structure. As an α,β -unsaturated ester, the compound acts as a potent Michael acceptor. In biological systems, it readily undergoes nucleophilic attack by cellular thiols (such as those found in glutathione and critical protein residues). This alkylation depletes intracellular antioxidants, leading to oxidative stress and subsequent cell death—a mechanism that has been leveraged in drug development to induce cytotoxicity in protozoan parasites like Trypanosoma cruzi and Leishmania[4],[5]. Furthermore, as an acrylate derivative, it poses significant risks of dermal sensitization, respiratory irritation, and ocular damage[3].

HazardPathway A MBH Adduct (CAS 18020-59-2) Strong Michael Acceptor C Covalent Adduct Formation (Irreversible Alkylation) A->C B Cellular Nucleophiles (e.g., Glutathione, Cysteine) B->C D Antioxidant Depletion & Enzyme Inhibition C->D E Cytotoxicity & Programmed Cell Death D->E

Mechanistic pathway of MBH adduct-induced cytotoxicity via Michael addition.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation, strict adherence to the following PPE matrix is required. The rationale behind each requirement ensures a self-validating safety system.

PPE CategorySpecificationCausality & Operational Rationale
Hand Protection Double-layered Nitrile Gloves (Outer: 0.33 mm; Inner: 0.11 mm)Acrylates can rapidly permeate thin latex. Nitrile provides a superior chemical barrier against lipophilic organic esters. Double-gloving ensures immediate removal of the outer layer upon suspected contamination without exposing the skin.
Eye Protection Snug-fitting Chemical Splash GogglesThe compound is a severe eye irritant. Standard safety glasses lack orbital seals and cannot protect against aerosolized droplets or micro-powder dispersion during transfer.
Body Protection Flame-Resistant (FR) Lab Coat with fitted knit cuffsPrevents dermal exposure to the wrists. FR material is mandatory because MBH adducts are frequently synthesized or handled alongside highly flammable solvents (e.g., 1,4-dioxane, diethyl ether)[3].
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Essential to prevent the inhalation of volatile acrylate derivatives and fine particulate matter during weighing and reaction setup.

Operational Workflows: Step-by-Step Guidance

The following protocols are designed to minimize exposure while maintaining the integrity of the chemical for downstream synthetic or biological assays.

Protocol A: Precision Weighing and Transfer
  • Environmental Verification: Ensure the chemical fume hood is fully operational and clear of incompatible materials (e.g., strong oxidizers, strong bases).

  • Static Elimination: Pass the metal weighing spatula and anti-static weigh boat through a static ionizer. Causality: MBH adducts in crystalline/powder form can accumulate static charges, leading to sudden aerosolization and inhalation risks upon transfer.

  • Mass Measurement: Carefully transfer the required mass of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate[6] into the weigh boat. Keep the source bottle open for the absolute minimum time necessary.

  • Sealed Containment: Immediately transfer the weighed solid into the target reaction vessel and seal it with a high-quality rubber septum. Never transport open vessels containing MBH adducts across the laboratory.

Protocol B: Reaction Setup
  • Inert Atmosphere Purge: Insert a needle connected to a Schlenk line through the septum to purge the vessel with dry Nitrogen or Argon. Causality: Prevents unwanted oxidation and moisture absorption, ensuring reproducible reaction kinetics.

  • Solvent Introduction: Introduce reaction solvents (e.g., aqueous dioxane)[3] via a chemically resistant syringe directly through the septum.

  • Continuous Monitoring: Maintain the sealed reaction vessel inside the fume hood for the duration of the experiment.

Spill Response & Decontamination Logistics

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and exposure.

SpillWorkflow S1 1. Assess & Isolate Area S2 2. Don Maximum PPE S1->S2 S3 3. Apply Inert Absorbent S2->S3 S4 4. Mechanically Collect S3->S4 S5 5. Hazardous Waste Disposal S4->S5

Step-by-step emergency response workflow for MBH adduct spills.

Step-by-Step Spill Procedure:

  • Isolation: Immediately halt all work and evacuate the immediate vicinity of the fume hood or bench.

  • PPE Verification: Ensure maximum PPE is donned (double nitrile gloves, splash goggles, and a fitted respirator if the spill is outside a fume hood).

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Causality: Combustible absorbents like sawdust can react with organic esters or co-solvents.

  • Mechanical Collection: Use a non-sparking polypropylene scoop to collect the absorbed mixture. Place it into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium carbonate) to promote the hydrolysis of residual ester, followed by a thorough water rinse.

Waste Disposal Logistics

Proper segregation of waste is critical for environmental compliance and laboratory safety.

  • Solid Waste: All contaminated PPE (outer gloves), weigh boats, septa, and spill absorbents must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: Unreacted Methyl 3-Hydroxy-2-methylene-3-phenylpropionate and its non-halogenated solvent mixtures must be routed to the "Halogen-Free Organic Waste" carboy. If synthesized or extracted using halogenated solvents (e.g., dichloromethane), the entire mixture must be strictly segregated into the "Halogenated Organic Waste" stream to prevent explosive reactions in the waste facility.

References[1] Alfa Chemistry. "CAS 18020-59-2 2-(Hydroxy-phenyl-methyl)-acrylic acid methyl ester". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsGicnlpcVeKoMYhKmwmONqeGjmas_fJ9MWHwILSzgh8wgXYRiFwnI6aDwt2aDvNFjIPyLOUwFnmtWG-pVmTsQuMpcK2sIdhUdkc5WdesqMHNuTzJvRu2cHFfiMVbAZPcqKCyojiv0ogrANg==[2] Sigma-Aldrich. "Methyl 2-(hydroxy(phenyl)methyl)acrylate". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxmuw2UMmS0ox3Hfc0QUiVA1cLHJLvY3mtA4vfWeU5dL2DsQ7pAesDDaZrjYE8cign0SR0x0vQ0QrtUeIXLx9ZpO4QgLUldUKDLQQYyWhnGGizEFP6Df7k46Lpb7lpZYvbjQ4Lc7fdbULYSksQLqGkK3-T-b8foyJ6sVzTZsG0_Idvgh39nzfaSDjceuVE2_LBTxo3VNfh-HH7AInvuaKfPMpkdJsv_ufy8-vL3a35s9rzFOc5YDKN3Uhmj3OdkwdJ1PSYu3U_4A==[3] University of Hyderabad. "BAYLIS-HILLMAN CHEMISTRY: NOVEL ORGANIC TRANSFORMATIONS AND APPLICATIONS". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGztNkbtmmJqhajb9MbQ_TyCnSa9NtxyeTAudwA_PIj-7nBAFuXkFGTphLfaS4lIYF9410EkFXn9-UA9BfocQ5f8uVEtdIu6VnSTYpv9oBO48BOOu5Gud0yejdbDzd5IDGSoqvLehzNJ1jQIpabKEr15f0FqwKreopntN38JNir1IvR1ZxlNJkEvCF7U6UeHke7Gtbrc9mOy0iXO-g=[7] GuideChem. "2-(HYDROXY-PHENYL-METHYL)-ACRYLIC ACID METHYL ESTER 18020-59-2 wiki". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn6Vrr1xNuUrbVm7hRIEpFtVwt4waK7XQhREndxaFLZK6Hy6pjFCY-IIGO9T4Zil_LrhB_FQ8jstiZ8v47XsOkuwrwVhRJ_eKNZtDAD1z6fnXoAc8i5UmCbC3EW4zp3sQyM1UXftuFRki8evY_umBvtkgY_UJS1qU0Rc0xu4bfgIxvCWHztOT_3KRRIQaU[4] Royal Society of Chemistry. "4.2.3.11. Baylis–Hillman Reaction Between 4-Nitrobenzaldehyde and Ethyl Acrylate". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1TSECsYTLQxKftlas4hjeQtnoGISOwM3fIGeE_Y4OAM06MEYDhA-O8c2s2ZThoJLcrVcor2J5qa99QaHbMrfeFxmZoGGlASUekYJ_DhrOsvhixv-t3Gs2rtlpLJySoIsNCRZ3Y03XfL6-hcbUVUtk_tZ1BhRdoScTUNPVNTeFYpOHYbEDLWRvFgiaRuga9vDqavm7dS5Bn6KkZA7oRnhg[5] National Institutes of Health (PMC). "Trypanosoma cruzi Cell Death Induced by the Morita-Baylis-Hillman Adduct 3-Hydroxy-2-Methylene-3-(4-Nitrophenylpropanenitrile)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKZPFFe5a8qwMtiVwXQmdjHF23tJaEdFXtizJBCroF52Yz3cXNmK4jzw5NQ2EhzAiOudxNi8MEm68v4wq4h7ZLlFrgKUC_O33j4Z95FyJCUhP4RJM36rij6Bmerv2-9hPepAWta7mhIdilmfg=[6] Cambridge University Press. "Morita-Baylis-Hillman adduct shows in vitro activity against Leishmania (Viannia) braziliensis...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsxPTpfHUk7d5yqGgo8cz8vK4DHpEGug9Mw8-AkY8E00Plw2r9wgUOBZfGr9CiAQy5SlOrg1O5qtmd0cUklnz1OBkh_q1h0yI_9p2TjQurIMxvE0ExhSTAy79ZteDr0mxd0QHhmRbx9frSUC1DSKchiq7bPttL0U3gSC1LNIt7svWFf7deXkOaSsdjfCaipbG_17C4HjN-Rw2N0hBzrD0HoBKRRzfO85jDuo_3b2IuJOajqkTywLbDvQvEiGllrLq_B-H8jv5HHUpDaTS7nf4ZYyZhRWZ1tMaMTgvOalLd3aH6Dy0QoJwrQ9TGKKmdK1rcx5ic-2TMvVZKOeeDbwBErv67wYfnyjFpoLRhSftYilScnZTTMRn8_w3_zQRYUCmMUojkb2f7tnqH0xwEGiVIJTsG2LOTkQMScASnEkUsmg==[8] PLOS One. "Trypanosoma cruzi Cell Death Induced by the Morita-Baylis-Hillman Adduct 3-Hydroxy-2-Methylene-3-(4-Nitrophenylpropanenitrile)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0pBt6X_1nKx3XcVuqsLUvsTdChBFTAo847rYVL5wcjoNEMztPcS0YZ4Hmv-4emmtr3XhRoRrljQbChxUQUtjajLvC2HA4VnpE3-JAtwCBlOoBkpGrX_Xxa1EtJ6jwSrDr6Cp7xpISacxTIa1SEiouv0al8s6ZEaPeZ78G9DBXPAgYYi8=

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
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